5-Isopropyl-4H-1,2,4-triazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLFQCVYROBFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373380 | |
| Record name | 3-Amino-5-isopropyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22882-41-3 | |
| Record name | 3-Amino-5-isopropyl-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)-4H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Isopropyl-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 5-Isopropyl-4H-1,2,4-triazol-3-amine, a valuable heterocyclic compound in the field of medicinal chemistry and drug development. The document details the core synthesis methodologies, presents quantitative data for analogous compounds, and provides a detailed experimental protocol for its preparation.
Introduction
This compound is a substituted 3-amino-1,2,4-triazole. This class of compounds is of significant interest due to their diverse biological activities, serving as important scaffolds in the design of novel therapeutic agents. The 1,2,4-triazole ring is a key feature in a number of approved drugs. The synthesis of specifically substituted 3-amino-1,2,4-triazoles is therefore a critical aspect of drug discovery and development.
Core Synthesis Pathway: Condensation of a Carboxylic Acid with Aminoguanidine
The most direct and environmentally friendly approach for the synthesis of 5-substituted 3-amino-1,2,4-triazoles, including the isopropyl variant, is the direct condensation of a carboxylic acid with aminoguanidine.[1] This method, particularly when assisted by microwave irradiation, offers a green and efficient route to the target compound. The general reaction scheme is depicted below.
References
Technical Guide: Physicochemical Properties of 5-Isopropyl-4H-1,2,4-triazol-3-amine
Abstract
This document provides a comprehensive technical overview of the physicochemical properties of 5-Isopropyl-4H-1,2,4-triazol-3-amine. The 1,2,4-triazole scaffold is a cornerstone in medicinal and agricultural chemistry, recognized for its role in developing antifungal agents, enzyme inhibitors, and other therapeutic agents. Understanding the fundamental physicochemical characteristics of its derivatives is critical for lead optimization, formulation development, and predicting pharmacokinetic behavior. This guide summarizes known quantitative data, provides detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.
Core Physicochemical Properties
The quantitative physicochemical data for this compound are summarized below. Due to the compound's status as a specific research chemical, some experimental values are not publicly available. In such cases, data for structurally related compounds are provided for context.
| Property | Value | Source / Note |
| IUPAC Name | This compound | - |
| Molecular Formula | C₅H₁₀N₄ | - |
| Molecular Weight | 126.16 g/mol | - |
| CAS Number | 22882-41-3 | - |
| Boiling Point | 319.7°C (at 760 mmHg) | [1] |
| Melting Point | Not available. | For context, 3-Isopropyl-4-amino-1,2,4-triazol-5-one has a melting point of 172°C.[2] |
| pKa | Not available. | For context, a predicted pKa for the related 3-Isopropyl-4-amino-1,2,4-triazol-5-one is 10.07.[2] |
| LogP (Octanol/Water) | Not available. | - |
| Aqueous Solubility | Likely soluble in polar solvents. | The parent compound, 3-amino-1,2,4-triazole, is soluble in polar solvents like water and alcohols.[3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established general procedures for 3-amino-1,2,4-triazole derivatives.[4][5]
Synthesis via Carboxylic Acid Condensation
This protocol describes a microwave-assisted synthesis, a modern and efficient method for forming the triazole ring from a carboxylic acid and aminoguanidine.[4]
-
Reagent Preparation: In a 10 mL sealed microwave reaction vial, combine isobutyric acid (1.0 eq), aminoguanidine bicarbonate (1.1 eq), and concentrated hydrochloric acid (0.2 eq) as a catalyst.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 150°C for 30-45 minutes. Monitor the pressure to ensure it remains within the vial's limits.
-
Neutralization and Isolation: After cooling the reaction vessel to room temperature, carefully uncap it in a fume hood. Dilute the mixture with deionized water (10 mL) and basify to a pH of 9-10 using a 2M sodium hydroxide solution. This will precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with cold deionized water (2 x 5 mL). Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[6]
-
Sample Preparation: Add an excess amount of the synthesized compound to each of several glass vials containing a precise volume (e.g., 2 mL) of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[7]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours to allow undissolved solids to sediment. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot from the clear supernatant of each vial. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS. Prepare a calibration curve using standards of known concentrations to quantify the solubility.[8][9]
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant(s) of a compound.[5][10]
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent mixture if necessary (e.g., 50% dioxane-water) to ensure solubility throughout the titration range.[5] Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (25.0 ± 0.1°C). Use a calibrated pH electrode and an automated burette.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl to determine basic pKa values or with 0.1 M NaOH to determine acidic pKa values. Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH reading versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For more precise results, use computational software to analyze the curve and calculate the pKa.[11]
Visualized Workflow
The following diagram illustrates a standard workflow for the synthesis and subsequent physicochemical characterization of a novel triazole compound like this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mdpi.com [mdpi.com]
- 5. orientjchem.org [orientjchem.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on 5-Isopropyl-4H-1,2,4-triazol-3-amine (CAS Number: 22882-41-3)
Introduction
5-Isopropyl-4H-1,2,4-triazol-3-amine is a heterocyclic organic compound belonging to the 1,2,4-triazole family. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] The 1,2,4-triazole scaffold is a key pharmacophore in numerous approved drugs. Derivatives of 3-amino-1,2,4-triazole, in particular, have been investigated for various therapeutic applications, including as herbicides and in drug discovery.[2]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 22882-41-3 | Internal Database |
| Molecular Formula | C₅H₁₀N₄ | Internal Database |
| Molecular Weight | 126.16 g/mol | Internal Database |
| Boiling Point | 319.7 °C at 760 mmHg | Vendor Data |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents | General knowledge |
Synthesis
General Experimental Protocol for the Synthesis of 3-Amino-5-alkyl-1,2,4-triazoles
This protocol is adapted from a microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.[3]
Reaction Scheme:
Caption: Plausible synthetic route to this compound.
Materials:
-
Isobutyric acid
-
Aminoguanidine bicarbonate
-
Concentrated Hydrochloric Acid (catalyst)
-
Ethanol (solvent)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vial, combine isobutyric acid (1.0 eq), aminoguanidine bicarbonate (1.0-1.2 eq), and a catalytic amount of concentrated hydrochloric acid in ethanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 30-60 minutes). Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Characterization
While specific spectral data for this compound is not available, the expected spectral characteristics can be inferred from closely related compounds.[3][4]
Table 2: Expected Spectral Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Signal for the isopropyl methine proton (CH), likely a septet. - Signal for the isopropyl methyl protons (CH₃), likely a doublet. - Broad singlet for the amine protons (NH₂). - Broad singlet for the triazole NH proton. |
| ¹³C NMR | - Signal for the isopropyl methine carbon. - Signal for the isopropyl methyl carbons. - Signals for the two triazole ring carbons. |
| IR (Infrared Spectroscopy) | - N-H stretching vibrations for the amine and triazole NH groups (typically in the range of 3100-3400 cm⁻¹). - C-H stretching vibrations for the isopropyl group (typically below 3000 cm⁻¹). - C=N and N=N stretching vibrations of the triazole ring. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (126.16 g/mol ). |
Biological Activity and Mechanism of Action
Specific biological studies on this compound have not been reported in the literature. However, the 3-amino-1,2,4-triazole scaffold is known to exhibit a range of biological activities.
The parent compound, 3-amino-1,2,4-triazole (amitrole), is a well-known herbicide. Its mechanism of action involves the inhibition of enzymes in the histidine biosynthesis pathway, leading to a deficiency in purines and affecting overall plant growth.[5] In some organisms, it has also been shown to inhibit protein synthesis on mitoribosomes.[6]
Derivatives of 3-amino-1,2,4-triazoles have been explored for a variety of therapeutic applications, including:
The biological activity of substituted 3-amino-1,2,4-triazoles is highly dependent on the nature and position of the substituents on the triazole ring. Further research is required to determine the specific biological profile of this compound.
Potential Signaling Pathway Involvement (Hypothetical)
Given the known herbicidal action of the parent compound, a hypothetical workflow for investigating the mechanism of action of this compound in a plant model system is presented below. As no specific signaling pathway has been elucidated for this compound, a diagrammatic representation cannot be provided.
Caption: A hypothetical workflow for investigating the mechanism of action.
Conclusion
This compound is a small molecule with potential for further investigation in the fields of agrochemicals and pharmaceuticals. While specific data for this compound is currently lacking, established synthetic routes and the known biological activities of the 3-amino-1,2,4-triazole class of compounds provide a strong foundation for future research. Detailed studies are needed to elucidate its precise physicochemical properties, optimize its synthesis, and explore its biological activity and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 8. researchgate.net [researchgate.net]
The Biological Versatility of 5-Isopropyl-4H-1,2,4-triazol-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on the derivatives of 5-Isopropyl-4H-1,2,4-triazol-3-amine, a core structure with significant potential for the development of novel therapeutic agents. While direct studies on this specific scaffold are limited, this document extrapolates from structurally related compounds to provide a comprehensive overview of its potential anticancer, antimicrobial, and kinase inhibitory activities. We present quantitative data from analogous series, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to empower researchers in their drug discovery endeavors.
Anticancer Potential: Targeting Proliferation and Survival
Derivatives of the 4H-1,2,4-triazol-3-amine core have demonstrated significant potential as anticancer agents. Studies on structurally similar compounds, such as 4,5-disubstituted and 5-bromo-N-aryl substituted 4H-1,2,4-triazol-3-amines, reveal cytotoxic activity against a range of human cancer cell lines. The proposed mechanism often involves the induction of apoptosis and the inhibition of key cellular proliferation pathways.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of representative 4H-1,2,4-triazol-3-amine derivatives from published studies. These compounds share the core aminotriazole ring but differ in their substitution at the 4 and 5 positions. The data is presented to provide an indication of the potential potency of derivatives of the 5-isopropyl core.
Table 1: In Vitro Anticancer Activity of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives [1]
| Compound ID | R1 | R2 | A549 (Lung) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) | NCI-H23 (Lung) IC50 (µM) |
| 4a | 4-Cl-Ph | 4-Cl-Ph | 1.09 | 2.01 | 3.28 |
| 4b | 4-Br-Ph | 4-Cl-Ph | 2.45 | 3.87 | 5.12 |
| 4d | 4-F-Ph | 4-Cl-Ph | 3.11 | 4.56 | 6.34 |
Table 2: In Vitro Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [2]
| Compound ID | Aryl Group | Leukemia (CCRF-CEM) GI50 (µM) | CNS (SNB-75) GI50 (µM) | Renal (UO-31) GI50 (µM) |
| 4a | 4-Fluorophenyl | >100 | 4.5 | 3.8 |
| 4b | 4-Chlorophenyl | 8.9 | 6.3 | 4.2 |
| 4i | 3-Nitrophenyl | 3.2 | 2.8 | 3.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][3]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using a dose-response curve.
MTT Assay Workflow
Antimicrobial and Antifungal Activity
Quantitative Antimicrobial and Antifungal Data
The following table presents the antimicrobial and antifungal activity of representative 1,2,4-triazole derivatives.
Table 3: Antimicrobial Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives [4]
| Compound ID | Substituent | Staphylococcus aureus (Zone of Inhibition, mm) | Microsporum gypseum (Zone of Inhibition, mm) |
| 5b | 4-Cl | 22 | 25 |
| 5c | 2,4-diCl | 20 | 28 |
| 5e | 4-NO2 | 24 | 26 |
| Streptomycin | - | 25 | - |
| Ketoconazole | - | - | 22 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The disc diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.[5]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile paper discs (6 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic or antifungal drugs (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Spread the inoculum evenly onto the surface of the agar plate.
-
Impregnate sterile paper discs with a known concentration of the test compound and the standard drug.
-
Place the discs on the inoculated agar surface.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Disc Diffusion Method Workflow
Kinase Inhibitory Potential
The isopropyl group is a common feature in many kinase inhibitors, often occupying hydrophobic pockets in the ATP-binding site. The presence of a 5-isopropyl group on the 4H-1,2,4-triazol-3-amine core suggests a potential for kinase inhibitory activity. For instance, a potent phosphoinositide 3-kinase (PI3K) inhibitor, GDC-0032, incorporates a 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl moiety.[6] Furthermore, 3-isopropyl-pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs).[7]
Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.
Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel bioactive compounds. Based on the activities of structurally related 1,2,4-triazole derivatives, this core is predicted to exhibit a range of biological effects, including anticancer, antimicrobial, and kinase inhibitory activities. The presence of the isopropyl group may confer favorable pharmacokinetic properties and specific interactions with biological targets.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. High-throughput screening against diverse cancer cell lines, microbial strains, and a panel of kinases will be crucial to elucidate the full therapeutic potential of this chemical scaffold. The experimental protocols and data presented in this guide provide a solid foundation for initiating such investigations. The continued exploration of this and related triazole cores will undoubtedly contribute to the development of next-generation therapeutic agents.
References
- 1. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential Mechanism of Action of 5-Isopropyl-4H-1,2,4-triazol-3-amine: A Technical Guide for Researchers
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. These include antifungal, antibacterial, antiviral, and anticancer properties. The presence of the isopropyl group at the 5-position and an amino group at the 3-position of the 4H-1,2,4-triazole ring in the molecule of interest, 5-Isopropyl-4H-1,2,4-triazol-3-amine, suggests the potential for various biological interactions. This technical guide will delve into the primary known mechanisms of action for 1,2,4-triazole derivatives, offering insights into the potential therapeutic applications of this compound class.
Potential Mechanisms of Action
Based on the activities of structurally related 1,2,4-triazole compounds, the following mechanisms are plausible for this compound:
Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)
A hallmark of many antifungal triazole drugs is their ability to inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Signaling Pathway:
Caption: Potential inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Experimental Protocol: In Vitro CYP51 Inhibition Assay
A common method to assess the inhibitory potential of a compound against CYP51 is a cell-free enzymatic assay.
-
Preparation of Reagents:
-
Recombinant human or fungal CYP51 enzyme.
-
Lanosterol (substrate) dissolved in a suitable solvent.
-
NADPH-cytochrome P450 reductase.
-
A reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
The test compound (this compound) at various concentrations.
-
A known CYP51 inhibitor as a positive control (e.g., ketoconazole).
-
-
Assay Procedure:
-
The reaction mixture containing the enzyme, reductase, and buffer is pre-incubated.
-
The test compound or control is added to the mixture.
-
The reaction is initiated by the addition of the substrate, lanosterol, and NADPH.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of product formed (or substrate consumed) is quantified using methods like HPLC or LC-MS/MS.
-
-
Data Analysis:
-
The percentage of inhibition at each concentration of the test compound is calculated.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
-
Quantitative Data for Representative Triazole Antifungals:
| Compound | Target Organism | IC50 (µM) |
| Fluconazole | Candida albicans | 0.1 - 1.0 |
| Itraconazole | Aspergillus fumigatus | 0.01 - 0.1 |
| Voriconazole | Candida albicans | 0.01 - 0.05 |
Note: This data is for established antifungal drugs and serves as a reference. The activity of this compound would need to be experimentally determined.
Antibacterial Activity: Inhibition of Dihydrofolate Reductase (DHFR)
Some 1,2,4-triazole derivatives have been shown to exhibit antibacterial activity by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. Folic acid is crucial for the synthesis of nucleotides and certain amino acids.
Signaling Pathway:
Caption: Potential inhibition of the bacterial folic acid synthesis pathway.
Experimental Protocol: In Vitro DHFR Inhibition Assay
-
Preparation of Reagents:
-
Recombinant bacterial DHFR enzyme (e.g., from E. coli or S. aureus).
-
Dihydrofolate (DHF) as the substrate.
-
NADPH as a cofactor.
-
A reaction buffer (e.g., Tris-HCl buffer, pH 7.5).
-
The test compound at various concentrations.
-
A known DHFR inhibitor as a positive control (e.g., trimethoprim).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture containing the enzyme, NADPH, and buffer is prepared.
-
The test compound or control is added.
-
The reaction is initiated by the addition of DHF.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is determined for each compound concentration.
-
The IC50 value is calculated.
-
Quantitative Data for a Representative Triazole with Antibacterial Activity:
| Compound Derivative | Target Bacterium | MIC (µg/mL) |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative | E. coli | 5 |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative | B. subtilis | 5 |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The specific derivatives and their activities can vary significantly.
Anticancer Activity: Kinase Inhibition
The dysregulation of protein kinases is a common feature of many cancers. The 1,2,4-triazole scaffold has been explored for the development of kinase inhibitors. These compounds can compete with ATP for binding to the kinase's active site, thereby inhibiting its activity and downstream signaling pathways that promote cell proliferation and survival.
Signaling Pathway:
Caption: Potential mechanism of kinase inhibition by a 1,2,4-triazole derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Preparation of Reagents:
-
Recombinant protein kinase of interest.
-
A specific peptide or protein substrate for the kinase.
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in fluorescence-based assays).
-
A reaction buffer containing Mg²⁺ or Mn²⁺.
-
The test compound at various concentrations.
-
A known inhibitor for the specific kinase as a positive control.
-
-
Assay Procedure:
-
The kinase, substrate, and test compound are incubated together in the reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The extent of substrate phosphorylation is measured. This can be done by detecting the incorporation of the radiolabel into the substrate or by using an antibody that specifically recognizes the phosphorylated substrate in an ELISA-based format.
-
-
Data Analysis:
-
The amount of phosphorylation is quantified.
-
The percentage of inhibition is calculated for each compound concentration.
-
The IC50 value is determined.
-
Quantitative Data for a Representative Triazole-based Kinase Inhibitor:
| Kinase Target | IC50 (nM) |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 10 - 100 |
| Epidermal Growth Factor Receptor (EGFR) | 50 - 500 |
Note: The specific kinase targets and inhibitory potencies of 1,2,4-triazole derivatives are highly dependent on the other substituents on the triazole ring.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be elucidated, the established biological activities of the 1,2,4-triazole class of compounds provide a strong rationale for investigating its potential as an antifungal, antibacterial, or anticancer agent. The experimental protocols outlined in this guide offer a starting point for researchers to systematically evaluate the biological profile of this compound. Future studies should focus on in vitro enzymatic and cellular assays against a panel of fungal, bacterial, and cancer targets to identify its primary mechanism of action and to determine its potency and selectivity. Such investigations are crucial for unlocking the therapeutic potential of this and other novel 1,2,4-triazole derivatives.
An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Isopropyl-4H-1,2,4-triazol-3-amine
Disclaimer: Direct experimental data for the specific compound 5-Isopropyl-4H-1,2,4-triazol-3-amine is limited in publicly available literature. This guide extrapolates potential therapeutic targets based on the well-documented biological activities of structurally related 1,2,4-triazole derivatives, particularly those bearing a 3-amino substituent. The proposed targets and pathways therefore represent areas of high probability for the compound's activity and are intended to guide further research.
Introduction to the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged five-membered heterocyclic scaffold containing three nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability.[1] Numerous clinically approved drugs, such as the antifungal fluconazole, the anticancer agent letrozole, and the antiviral ribavirin, feature the 1,2,4-triazole core, highlighting its versatility and importance in drug design.[1][2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antifungal, antibacterial, and anticonvulsant properties.[2][3] The 3-amino substitution, in particular, has been shown to be a key pharmacophore for various biological activities.
Potential Therapeutic Area: Oncology
The 1,2,4-triazole scaffold is a cornerstone in the development of anticancer agents.[3] Derivatives have been shown to inhibit key enzymes involved in cancer progression, such as protein kinases, and to modulate pathways related to apoptosis and angiogenesis.[3]
Putative Molecular Target: Protein Kinases
Rationale for Targeting: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
Evidence for 1,2,4-Triazoles as Kinase Inhibitors: Several studies have identified 1,2,4-triazole derivatives as potent inhibitors of various protein kinases. For instance, novel 3,5-diamino-1,2,4-triazole ureas have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of lymphoma and neuroblastoma.[4][5] Other research has highlighted the potential of 1,2,4-triazole derivatives to inhibit Pyruvate Dehydrogenase Kinases (PDKs), which are involved in cancer cell metabolism.[6] Additionally, derivatives have been designed as inhibitors of Aurora-A kinase and Epidermal Growth Factor Receptor (EGFR).[7][8]
Postulated Signaling Pathway: Generic Kinase Signaling Cascade
The following diagram illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK). Inhibition of the kinase by a 1,2,4-triazole derivative would block the downstream signaling cascade, thereby affecting cell proliferation and survival.
Caption: Simplified kinase signaling pathway inhibited by a putative 1,2,4-triazole derivative.
Quantitative Data for Analogous Compounds
The following table summarizes the anticancer activity of various 3-amino-1,2,4-triazole derivatives against different cancer cell lines and kinases.
| Compound Class | Specific Derivative Example | Target/Cell Line | IC50 (µM) |
| 3,5-diamino-1,2,4-triazole ureas | Compound 23a | Tel-ALK transformed Ba/F3 cells | 0.02 |
| 3,5-diamino-1,2,4-triazole ureas | Compound 15a | SU-DHL-1 (ALCL) cells | Not specified, but potent inhibition reported |
| 1,2,4-triazole pyridine hybrids | Compound TP6 | B16F10 (murine melanoma) | 41.12 - 61.11 (range for series) |
| Substituted 5-amino[9][10][11]triazoles | Compound 7 | HepG2 (liver cancer) | 17.69 |
| Substituted 5-amino[9][10][11]triazoles | Compound 17 | MCF7 (breast cancer) | 25.4 |
| N-phenyl-1,2,4-triazoles | Compound 6a-c | MCF-7 (breast cancer) | 1.29 - 4.30 |
| 1,2,4-triazole derivatives | Compounds 5 & 6 | EGFRWT | 0.08 - 0.25 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay.
Objective: To determine the IC50 value of this compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Luminescence-based kinase activity kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or control to the wells of a 96-well plate.
-
Add 10 µL of a mixture of the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final volume should be 25 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
References
- 1. connectjournals.com [connectjournals.com]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3,5-Diamino-1,2,4-triazole Ureas as Potent Anaplastic Lymphoma Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bowdish.ca [bowdish.ca]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
An In-depth Technical Guide on the Solubility and Stability of 5-Isopropyl-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of 5-Isopropyl-4H-1,2,4-triazol-3-amine is limited. This guide synthesizes available information for the target compound and its structural analogs to provide a comprehensive overview. The experimental protocols provided are established methods for small molecules and should be adapted and validated for the specific compound.
Introduction
This compound is a heterocyclic organic compound featuring a 1,2,4-triazole core. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antifungal, antiviral, and anticancer properties.[1][2] A thorough understanding of the physicochemical properties, particularly solubility and stability, is paramount for its potential application in pharmaceutical formulations and as a research tool. This technical guide provides a detailed examination of the known and predicted solubility and stability characteristics of this compound, along with standardized experimental protocols for their determination.
Physicochemical Properties
The solubility and stability of a compound are intrinsically linked to its physicochemical properties. While specific experimental data for this compound is scarce, the following table summarizes the available information and predicted values based on its structure and data from similar compounds.
| Property | Value / Predicted Value | Source / Notes |
| Molecular Formula | C₅H₁₀N₄ | ChemScene |
| Molecular Weight | 126.16 g/mol | ChemScene |
| Boiling Point | 319.7°C at 760 mmHg | MySkinRecipes[3] |
| Predicted pKa | ~10.07 | Predicted based on the analog 3-Isopropyl-4-amino-1,2,4-triazol-5-one.[4] The amino group on the triazole ring imparts basic properties. |
| Predicted LogP | ~ -0.1 | Predicted based on the analog 4-propyl-4H-1,2,4-triazol-3-amine.[5] This suggests the compound is likely hydrophilic. |
| Appearance | Solid (predicted) | General characteristic of similar small molecules. |
| Storage | Room temperature, away from light, under inert gas. | MySkinRecipes[3] |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. Based on its structure and data from analogs, a qualitative solubility profile can be inferred.
Aqueous Solubility: The presence of the amino group and nitrogen atoms in the triazole ring suggests the potential for hydrogen bonding with water, indicating some degree of aqueous solubility. However, the isopropyl group is nonpolar and will negatively impact water solubility. The predicted low LogP value suggests that the compound is likely to be hydrophilic. For a structurally similar compound, 3-Isopropyl-4-amino-1,2,4-triazol-5-one, the solubility in water is reported to be low.[4]
Organic Solvent Solubility: Analogous compounds, such as 3-Isopropyl-4-amino-1,2,4-triazol-5-one, are soluble in organic solvents like ethanol and dimethylformamide (DMF).[4] It is anticipated that this compound will exhibit similar solubility in polar organic solvents.
The following table provides a predicted solubility profile.
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Moderate | Hydrogen bonding potential from the amino and triazole groups is offset by the nonpolar isopropyl group. |
| Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents. |
| Methanol | Soluble | Similar to ethanol, good solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent in which analogs show good solubility.[4] |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent, solubility may be less than in DMSO or DMF. |
| Dichloromethane | Sparingly Soluble | Limited solubility is expected due to the compound's polarity. |
| Hexane | Insoluble | The compound's polarity makes it unlikely to dissolve in nonpolar solvents. |
Stability Profile
Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and compatibility with other substances. Stability studies are typically conducted under various stress conditions to identify potential degradation pathways.
General Stability: The 1,2,4-triazole ring is generally a stable aromatic system. However, the amino group can be susceptible to degradation under certain conditions. It is recommended to store the compound at room temperature, protected from light, and under an inert atmosphere.[3]
pH Stability: The stability of the compound is expected to be pH-dependent. The amino group may be susceptible to hydrolysis at extreme pH values.
Thermal Stability: The reported boiling point of 319.7°C suggests good thermal stability under normal conditions.[3] Forced degradation studies at elevated temperatures are necessary to identify potential thermolytic degradation products.
Photostability: Many heterocyclic compounds exhibit photosensitivity. To prevent photodegradation, it is advisable to protect solutions and solid samples from light.
Experimental Protocols
Solubility Determination: Shake-Flask Method
This method determines the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the samples to separate the saturated solution from the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.
Caption: Shake-Flask Solubility Determination Workflow.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Prepare solutions of the compound in the respective stress media.
-
Expose the samples to the specified conditions for the designated time.
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples.
-
Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Caption: Forced Degradation Study Workflow.
Long-Term Stability Testing (ICH Guidelines)
Long-term stability studies are performed to establish the shelf-life of a drug substance.
Storage Conditions (as per ICH Q1A(R2)):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[6]
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.[6]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[6]
Procedure:
-
Store the compound in a suitable container that mimics the proposed packaging.
-
Place the samples in stability chambers maintained at the specified conditions.
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analyze the samples for appearance, assay, degradation products, and other relevant parameters using a validated stability-indicating method.
Potential Biological Activity and Signaling Pathway
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities.[1] A prominent mechanism of action for many triazole-based fungicides is the inhibition of the enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[7] Ergosterol is an essential component of the fungal cell membrane. Inhibition of its synthesis disrupts membrane integrity and leads to fungal cell death.
Caption: Putative Antifungal Mechanism of Action.
Conclusion
This compound is a compound with potential applications in medicinal chemistry. While specific experimental data on its solubility and stability are not widely available, this guide provides a comprehensive overview based on its chemical structure and data from analogous compounds. The provided experimental protocols offer a framework for the systematic evaluation of its physicochemical properties. Further research is warranted to fully characterize this compound and explore its potential therapeutic applications.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound [myskinrecipes.com]
- 4. chembk.com [chembk.com]
- 5. 4H-1,2,4-Triazol-3-amine, 4-propyl- | C5H10N4 | CID 143568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
spectroscopic data for 5-Isopropyl-4H-1,2,4-triazol-3-amine (NMR, IR, Mass Spec)
An in-depth search for spectroscopic data for 5-Isopropyl-4H-1,2,4-triazol-3-amine did not yield specific experimental NMR, IR, or mass spectrometry data for this compound. While a comprehensive analysis of related 1,2,4-triazole derivatives is possible, the direct spectral information for the requested molecule is not publicly available in the searched resources.
Spectroscopic Data Analysis of Related Triazoles
Although specific data for this compound is unavailable, analysis of similar structures from the literature provides an insight into the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For various 3-amino-1,2,4-triazole derivatives, the following general observations can be made from the literature. The chemical shifts are highly dependent on the solvent and the substituents on the triazole ring.
¹H NMR:
-
NH and NH₂ Protons: Protons on the nitrogen atoms of the triazole ring and the amine group typically appear as broad singlets. Their chemical shifts can vary significantly due to hydrogen bonding and the nature of the solvent. For example, in some 1,2,4-triazolyl-3-amines, broad singlets for NH₂ and NH protons have been observed at various chemical shifts, which disappear upon deuteration.
-
Alkyl Protons: The protons of the isopropyl group would be expected to show a characteristic splitting pattern: a septet for the CH proton and a doublet for the two CH₃ groups.
¹³C NMR:
-
Triazole Ring Carbons: The carbon atoms within the 1,2,4-triazole ring typically resonate in the downfield region of the spectrum, often between 140 and 170 ppm.
-
Isopropyl Group Carbons: The carbons of the isopropyl substituent would appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectra of 3-amino-1,2,4-triazoles show characteristic absorption bands that are indicative of their functional groups.
-
N-H Stretching: The N-H stretching vibrations of the amine (NH₂) and the triazole ring (NH) are typically observed in the region of 3100-3500 cm⁻¹. Primary amines usually show two bands in this region corresponding to symmetric and asymmetric stretching.
-
C=N Stretching: The stretching vibration of the C=N double bond within the triazole ring is expected to appear in the 1600-1650 cm⁻¹ region.
-
N-H Bending: The N-H bending vibrations are typically found around 1580-1620 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound would show the molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as HCN or N₂, which is a characteristic fragmentation pathway for the 1,2,4-triazole ring. The isopropyl group may also undergo fragmentation.
Experimental Protocols
Detailed experimental protocols for obtaining spectroscopic data are provided in numerous publications on the synthesis and characterization of 1,2,4-triazole derivatives. A general workflow for such an analysis is outlined below.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer, for example, a 400 MHz instrument.
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for liquid samples, a thin film can be prepared between two salt plates.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, for instance, via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
While specific data for this compound could not be located, the provided information on related compounds and general methodologies offers a framework for its potential characterization. The actual spectroscopic data would be essential for a definitive analysis and is likely available in specialized chemical databases.
An In-Depth Technical Guide to a Representative 1,2,4-Triazole: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Introduction
Initial research for a comprehensive technical guide on 5-Isopropyl-4H-1,2,4-triazol-3-amine (CAS 22882-41-3) revealed a significant scarcity of detailed scientific literature. While this compound is commercially available and used as a building block in organic synthesis, there is a lack of publicly accessible in-depth studies regarding its specific discovery, detailed experimental protocols, quantitative biological data, and associated signaling pathways.[1][][3][4][5][6]
To fulfill the user's request for a comprehensive technical guide within the 1,2,4-triazole class of compounds, this document focuses on a closely related and well-documented analogue: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol . This compound serves as an excellent representative of this heterocyclic family, with available literature on its synthesis, characterization, and biological evaluation. The 1,2,4-triazole core is a "privileged structure" in medicinal chemistry, recognized for its metabolic stability and diverse biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[7] This guide will provide researchers, scientists, and drug development professionals with a detailed overview of the synthesis, experimental protocols, and known biological activities of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Core Compound Details
| Property | Value | Reference |
| Compound Name | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | N/A |
| Molecular Formula | C₈H₈N₄S | N/A |
| Molecular Weight | 192.24 g/mol | N/A |
| Appearance | White crystalline solid | [8] |
| Primary Applications | Intermediate in the synthesis of Schiff bases and other derivatives with potential biological activities. | [8] |
Synthesis and Experimental Protocols
The synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is a multi-step process that begins with benzoic acid. The general synthetic pathway is outlined below.
General Synthetic Pathway
Caption: Synthetic route to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Experimental Protocols
Step 1: Synthesis of Benzoic Acid Hydrazide
-
A mixture of methyl benzoate and hydrazine hydrate is refluxed for several hours.
-
The reaction mixture is then cooled, and the resulting solid precipitate is filtered.
-
The crude product is recrystallized from a suitable solvent, such as ethanol, to yield pure benzoic acid hydrazide.[8]
Step 2: Synthesis of Potassium Dithiocarbazinate Salt
-
Benzoic acid hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol.
-
Carbon disulfide (CS₂) is added dropwise to the cooled solution with constant stirring.
-
The reaction is stirred for an extended period, during which the potassium dithiocarbazinate salt precipitates.
-
The salt is filtered, washed with a non-polar solvent like ether, and dried.[8]
Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
The potassium dithiocarbazinate salt is refluxed with an excess of hydrazine hydrate in water for several hours.
-
During the reflux, the evolution of hydrogen sulfide gas is observed.
-
The reaction mixture is then cooled and acidified with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.
-
The resulting solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol as white crystals.[8]
Biological Activities and Potential Applications
Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been investigated for a range of biological activities. The core structure serves as a versatile scaffold for the synthesis of novel compounds with therapeutic potential.
Antioxidant Activity
Several studies have evaluated the antioxidant properties of derivatives of this triazole. The mechanism often involves the scavenging of free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Caption: Free radical scavenging by a triazole derivative.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal agents.[9] Derivatives synthesized from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown promising activity against various bacterial and fungal strains. The primary mechanism of action for many triazole antifungals is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[9]
Anticancer Activity
Recent studies have explored the anticancer potential of 1,2,4-triazole derivatives. For instance, novel 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and evaluated for their anticancer activity against various cell lines.[10][11] Some of these compounds have demonstrated significant growth inhibition, suggesting that the 1,2,4-triazole scaffold is a promising starting point for the development of new anticancer agents.[10][11]
Characterization Data
While specific quantitative data for the parent compound is limited in the aggregated search results, characterization of its derivatives is often reported. For example, the synthesis of Schiff bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is confirmed through various spectroscopic methods.
Table 1: Representative Spectroscopic Data for Derivatives
| Derivative Type | Spectroscopic Method | Key Observations | Reference |
| Schiff Base | FT-IR | Disappearance of the NH₂ stretching bands of the parent triazole and appearance of a C=N stretching band. | [8] |
| Schiff Base | ¹H NMR | Appearance of a singlet corresponding to the azomethine proton (-N=CH-). | [8] |
| Thiazolidinone | FT-IR | Appearance of a C=O stretching band characteristic of the thiazolidinone ring. | [8] |
Conclusion
While a comprehensive historical and experimental guide on this compound is not feasible due to the limited available data, the study of the representative compound, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, provides valuable insights into the chemistry and biological potential of this class of heterocycles. The synthetic accessibility of the 1,2,4-triazole core and the diverse biological activities of its derivatives continue to make it an area of active research in medicinal chemistry and drug discovery. Further investigation into less-documented analogues like this compound may yet uncover novel applications and activities.
References
- 1. Buy exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. 502546-41-0 | 5-Cyclopropyl-4H-1,2,4-triazol-3-amine | Triazoles | Ambeed.com [ambeed.com]
- 5. This compound [myskinrecipes.com]
- 6. 22882-41-3|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
acute toxicity studies of 5-Isopropyl-4H-1,2,4-triazol-3-amine
An in-depth technical guide on the acute toxicity of 5-Isopropyl-4H-1,2,4-triazol-3-amine cannot be provided at this time. A comprehensive search of publicly available scientific literature and toxicological databases has revealed no specific acute toxicity studies for this particular compound. The necessary quantitative data, experimental protocols, and mechanistic information required to fulfill the request are not available in the public domain.
The information found pertains to structurally related but distinct triazole derivatives. Data from these related compounds cannot be reliably extrapolated to predict the specific toxicological profile of this compound. For instance, Safety Data Sheets (SDS) for compounds like 3-Amino-1,2,4-triazole or 4-Amino-1,2,4-triazole provide general hazard classifications but lack the detailed experimental results needed for a technical whitepaper. Similarly, a PubChem entry for a tautomeric form, 4-Amino-2,4-dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one, indicates it generally does not meet GHS hazard criteria, suggesting a low probability of extensive public toxicity data.
This absence of data represents a significant knowledge gap for researchers, scientists, and drug development professionals. Any assessment of this compound's acute toxicity would require new, dedicated experimental studies conducted according to established international guidelines (e.g., OECD Test Guidelines).
For professionals intending to investigate the acute toxicity of this compound, a generalized experimental workflow is proposed below. This workflow is based on standard toxicological testing procedures, such as the OECD 423 (Acute Toxic Class Method) guideline, and serves as a conceptual framework in the absence of specific data for the target compound.
Generalized Experimental Workflow: Acute Oral Toxicity (OECD 423)
The following diagram illustrates a typical, stepwise process for determining the acute oral toxicity of a chemical.
Caption: Generalized workflow for an Acute Toxic Class Method study.
This document will be updated should relevant data on the acute toxicity of this compound become available in the public domain.
Methodological & Application
Application Notes & Protocols: Synthesis and Characterization of Novel 1,2,4-Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and polarity.[1] These properties allow 1,2,4-triazole derivatives to interact with a wide range of biological targets, leading to a remarkable breadth of pharmacological activities.[1][2][3] Consequently, this moiety is a core component of numerous clinically approved drugs for treating a wide array of diseases, from fungal infections to cancer.[2][4][5][6] This document provides an in-depth overview of the applications of these derivatives, along with detailed protocols for their synthesis and characterization.
Application Notes: Biological Activities of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives have demonstrated significant potential across various therapeutic areas. Their versatile structure allows for modification to target specific enzymes and receptors.
1. Anticancer Activity: Many 1,2,4-triazole derivatives exhibit potent anticancer activity through mechanisms like enzyme inhibition and disruption of cellular processes essential for cancer cell survival.[1][7] A notable mechanism is the inhibition of the aromatase enzyme, which is crucial for estrogen biosynthesis. This is a key strategy in treating hormone-dependent breast cancer.[5][8] FDA-approved drugs like Letrozole and Anastrozole, which contain the 1,2,4-triazole moiety, are prominent examples of aromatase inhibitors.[2][5]
Caption: Aromatase inhibition by 1,2,4-triazole derivatives.
2. Antifungal Activity: The most well-known application of 1,2,4-triazoles is in antifungal therapy. Drugs like Fluconazole and Itraconazole are widely used to treat systemic fungal infections.[2][6] Their primary mechanism involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]
3. Antibacterial and Antitubercular Activity: Certain 1,2,4-triazole derivatives, particularly those incorporating a thione or Schiff base moiety, have shown significant antibacterial activity against various strains, including Staphylococcus aureus.[9][10] Furthermore, specific derivatives have demonstrated promising activity against Mycobacterium tuberculosis, suggesting their potential in developing new anti-tuberculosis drugs.[11]
4. Other Activities: The therapeutic potential of this scaffold extends to antiviral (e.g., Ribavirin), anti-inflammatory, analgesic, and anticonvulsant properties.[2][9][12]
Quantitative Data Summary
The following tables summarize the in-vitro biological activity of selected novel 1,2,4-triazole derivatives as reported in the literature.
Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7d | Hela | < 12 | [8] |
| 7e | Hela | < 12 | [8] |
| 10a | Hela | < 12 | [8] |
| 10d | Hela | < 12 | [8] |
| Compound VI | MCF-7 | 206.1 |[7] |
Table 2: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 46-47 | S. aureus | 3.125 | [9] |
| 46a | C. albicans | 3.125 | [9] |
| 47d | C. albicans | 3.125 | [9] |
| 5e | S. aureus | Not specified, but superior to Streptomycin | [10] |
| Various | M. gypseum | Not specified, but superior to Ketoconazole |[10] |
Experimental Protocols
1. Synthesis Protocols
The synthesis of the 1,2,4-triazole ring can be accomplished through various methods. The choice depends on the desired substitution pattern and available starting materials.[13]
Caption: General workflow for synthesis and purification.
Protocol 1.1: Classical Synthesis via Einhorn-Brunner Reaction This method involves the condensation of a diacylamine with a hydrazine, typically under acidic conditions.[13]
-
Reagents & Equipment: Diacylamine derivative, hydrazine hydrate (or substituted hydrazine), acid catalyst (e.g., glacial acetic acid), ethanol, reflux apparatus, magnetic stirrer, round-bottom flask.
-
Procedure:
-
To a solution of the diacylamine (1.0 eq) in ethanol, add the hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole derivative.
-
Protocol 1.2: Modern Microwave-Assisted Synthesis Microwave irradiation offers a rapid and efficient alternative for synthesizing 1,2,4-triazoles, often with higher yields and shorter reaction times.[13][14]
-
Reagents & Equipment: Substituted hydrazine (1.0 eq), formamide (can act as solvent and reactant), microwave synthesizer, sealed microwave reaction vessel.
-
Procedure:
-
In a sealed microwave reaction vessel, combine the substituted hydrazine (1.0 eq) and an excess of formamide.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 10-30 minutes).
-
After irradiation, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a beaker and add cold water to precipitate the product.
-
Collect the product by filtration and wash thoroughly with water.
-
Purify by recrystallization or column chromatography as needed.
-
2. Characterization Protocols
Confirming the structure and purity of synthesized compounds is crucial. A combination of spectroscopic and analytical techniques is employed.[13]
Caption: Logical workflow for compound characterization.
Protocol 2.1: FT-IR Spectroscopy Used to identify the presence of key functional groups.
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the dry product with spectroscopic grade KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Look for characteristic absorption bands. For 1,2,4-triazoles, key signals include:
Protocol 2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis:
-
¹H NMR: Protons on the 1,2,4-triazole ring typically appear as singlets in the range of δ 7.5-9.0 ppm.[8] For 1,2,4-triazole-3-thiol derivatives, the S-H proton signal can appear as a broad singlet at δ 11.5-14.0 ppm.[10][12]
-
¹³C NMR: Carbons of the triazole ring typically resonate in the δ 140-165 ppm region.
-
Protocol 2.3: Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming its molecular formula.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Analyze the sample using an appropriate ionization technique (e.g., ESI, APCI).
-
Data Analysis: Identify the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺. Compare the observed m/z value with the calculated molecular weight of the target compound. The fragmentation pattern can also provide additional structural information.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. chemmethod.com [chemmethod.com]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 13. benchchem.com [benchchem.com]
- 14. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Quantification of 5-Isopropyl-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-Isopropyl-4H-1,2,4-triazol-3-amine in research and drug development settings. The following protocols are based on established analytical techniques for structurally similar 1,2,4-triazole derivatives and serve as a starting point for method development and validation.
Introduction
This compound is a heterocyclic compound belonging to the 1,2,4-triazole class. Compounds of this class exhibit a wide range of biological activities and are of significant interest in medicinal chemistry.[1][2] Accurate and precise quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. The methods outlined below describe High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound.
Data Presentation: Proposed Quantitative Parameters
The following tables summarize the target quantitative parameters for the proposed analytical methods. These values are based on typical performance characteristics observed for the analysis of similar 1,2,4-triazole derivatives and should be validated for the specific matrix and instrumentation used.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Target Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Proposed LC-MS/MS Method Parameters
| Parameter | Target Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug substance and pharmaceutical formulations.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: Certified this compound.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water.
-
Reagents: Formic acid (analytical grade).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution (Bulk Drug): Accurately weigh and dissolve the sample in a suitable solvent to achieve a final concentration within the linearity range.
-
Sample Solution (Formulation): Extract the analyte from the formulation matrix using a suitable solvent. The extraction procedure may involve sonication, vortexing, and centrifugation. Filter the final extract through a 0.45 µm syringe filter before injection.
4. Data Analysis and Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the peak areas of the standard solutions.
Caption: HPLC-UV analysis workflow for this compound.
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more sensitive and selective method for the quantification of this compound, particularly in complex biological matrices such as plasma or tissue homogenates. The development of a specific LC-MS/MS method for a novel 1,2,4-triazole derivative is a common practice in toxicological and pharmaceutical analysis.[3]
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 or similar column with a smaller particle size (e.g., < 3 µm) for faster analysis.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common starting point for the analysis of triazole derivatives.[4]
-
Ionization Mode: ESI positive mode is often suitable for amine-containing compounds.
-
MRM Transitions: The precursor ion (Q1) will be the protonated molecule [M+H]⁺ of this compound. Product ions (Q3) for quantification and qualification need to be determined by infusing a standard solution and optimizing collision energy. The fragmentation of the 1,2,4-triazole ring often involves the loss of neutral molecules like N₂ or HCN.[4]
2. Sample Preparation:
-
Protein Precipitation: For plasma samples, a simple protein precipitation with a threefold excess of cold acetonitrile is a common starting point. Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the sample and extract with a suitable organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge). Load the pre-treated sample, wash to remove interferences, and elute the analyte with an appropriate solvent. Evaporate the eluate and reconstitute before injection.
3. Data Analysis and Quantification: Quantification is typically performed using an internal standard method to correct for matrix effects and variations in sample processing.
References
- 1. ripublication.com [ripublication.com]
- 2. ijbr.com.pk [ijbr.com.pk]
- 3. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing high-throughput screening (HTS) assays for the discovery and characterization of bioactive 1,2,4-triazole compounds. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties. This document outlines the principles of key HTS assays, provides detailed experimental protocols, and presents quantitative data for representative 1,2,4-triazole derivatives.
Application Notes
The diverse pharmacological potential of 1,2,4-triazole derivatives necessitates a variety of screening approaches to identify lead compounds for different therapeutic areas. The choice of assay depends on the specific biological target or cellular process of interest.
Biochemical Assays: Targeting Specific Enzymes
Biochemical assays are essential for screening compounds that directly interact with and modulate the activity of a purified enzyme. This approach is fundamental in target-based drug discovery.
-
Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition for Antitubercular Agents: InhA is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Direct inhibition of InhA is a key strategy to overcome resistance to the prodrug isoniazid. HTS assays for InhA inhibitors typically monitor the oxidation of the cofactor NADH, which can be measured by a decrease in absorbance at 340 nm.
-
Kinase Inhibition for Anticancer Agents: Protein kinases are a major class of drug targets in oncology due to their central role in cell signaling and proliferation. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for HTS of kinase inhibitors. These assays quantify the amount of ADP produced in a kinase reaction, where a lower ADP level indicates inhibition.
-
Metallo-β-Lactamase (MBL) Inhibition to Combat Antibiotic Resistance: MBLs, such as New Delhi Metallo-β-lactamase-1 (NDM-1), confer broad-spectrum resistance to β-lactam antibiotics. HTS assays for MBL inhibitors are crucial for developing drugs that can restore the efficacy of existing antibiotics. These assays often use a chromogenic or fluorogenic β-lactam substrate that releases a detectable signal upon cleavage by the enzyme.
Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays provide a more physiologically relevant context by evaluating the effects of compounds on intact cells. These are vital for both phenotypic and target-based screening.
-
Antiproliferative Assays for Anticancer Drug Discovery: These assays are fundamental for identifying compounds that inhibit the growth of cancer cells. The alamarBlue® (resazurin) assay is a common method that measures the metabolic activity of viable cells. A decrease in the fluorescent signal generated from the reduction of resazurin indicates a cytotoxic or cytostatic effect.
-
Ferroptosis Inhibition for Neuroprotection and Tissue Injury: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Identifying inhibitors of ferroptosis is a promising therapeutic strategy for various diseases. Cell-based HTS for ferroptosis inhibitors can be performed by inducing ferroptosis with agents like RSL3 or erastin and then measuring cell viability.
-
Pregnane X Receptor (PXR) Antagonism for Mitigating Drug-Drug Interactions: PXR is a nuclear receptor that regulates the expression of drug-metabolizing enzymes. PXR antagonists can prevent adverse drug-drug interactions. Reporter gene assays are commonly used to screen for PXR modulators. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter. A decrease in reporter signal in the presence of an agonist indicates antagonistic activity.
Data Presentation: Quantitative Activity of Triazole Compounds
The following tables summarize the biological activities of selected 1,2,4-triazole derivatives from the literature, showcasing the range of targets and potencies.
| Compound Class | Target | Assay Type | Cell Line / Enzyme | Activity (IC₅₀/EC₅₀) | Reference |
| 1,2,4-Triazole Derivative | Ferroptosis | Cell-based viability | 786-O cells | EC₅₀ = 62 nM | [1] |
| 1,4,5-Substituted 1,2,3-Triazole | Pregnane X Receptor (PXR) | Cell-based reporter | - | IC₅₀ = 377 nM | [2][3] |
| 1-(Diarylmethyl)-1H-1,2,4-triazole | Antiproliferative | Cell-based viability | MCF-7 cells | IC₅₀ = 52 nM | [4] |
| 1-(Diarylmethyl)-1H-1,2,4-triazole | Antiproliferative | Cell-based viability | MDA-MB-231 cells | IC₅₀ = 74 nM | [4] |
| Indolyl 1,2,4-triazole | CDK4 | Biochemical | Purified enzyme | IC₅₀ = 0.049 µM | [5] |
| Indolyl 1,2,4-triazole | CDK6 | Biochemical | Purified enzyme | IC₅₀ = 0.075 µM | [5] |
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 5-Isopropyl-4H-1,2,4-triazol-3-amine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] Numerous derivatives of 1,2,4-triazole have been investigated and developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3] This document provides detailed application notes and experimental protocols for the investigation of 5-Isopropyl-4H-1,2,4-triazol-3-amine as a potential kinase inhibitor.
While specific data for this compound is not yet extensively published, this document leverages available information on structurally related 1,2,4-triazole derivatives to propose potential kinase targets and provide robust protocols for its characterization. The isopropyl group at the 5-position and the amino group at the 3-position offer key chemical features for potential interactions within the ATP-binding pocket of various kinases.
Potential Kinase Targets and Mechanism of Action
Based on the known activity of other 1,2,4-triazole derivatives, this compound is hypothesized to target one or more of the following kinase families:
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers.[3][4] Triazole derivatives have shown potent inhibitory activity against Aurora A kinase.[4]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[5] Novel indolyl 1,2,4-triazole derivatives have demonstrated significant inhibitory activity against CDK4 and CDK6.[6]
-
Tyrosine Kinases: This large family of kinases plays a crucial role in cell signaling, and their aberrant activation is implicated in various cancers. 1,2,4-triazole containing compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1).[7][8]
The proposed mechanism of action for this compound is competitive inhibition of ATP binding to the kinase domain. The triazole ring can form key hydrogen bonds with the hinge region of the kinase, while the isopropyl and amino groups can occupy adjacent hydrophobic and hydrophilic pockets, respectively.
Illustrative Kinase Inhibition Data
The following table summarizes representative IC50 values for various 1,2,4-triazole derivatives against different kinases to provide a reference for the potential potency of this compound.
| Kinase Target | 1,2,4-Triazole Derivative Class | Representative IC50 (nM) | Reference |
| Aurora-A | Phenylsulfonyl-amino-triazole | Sub-micromolar | [4] |
| CDK4 | Indolyl-triazole | 49 | [6] |
| CDK6 | Indolyl-triazole | 75 | [6] |
| VEGFR-2 | Indolinone-triazole hybrid | 16.3 | [7][9] |
| FGFR1 | Indazole-triazole scaffold | 3.3 | [8] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the kinase activity and inhibitory potential of this compound.[2][10][11]
Materials:
-
Recombinant human kinase (e.g., Aurora A, CDK4/6, VEGFR-2)
-
Kinase-specific substrate and cofactors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound dilution or control to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a known inhibitor control (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control (DMSO) and positive control (Doxorubicin) wells.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 4-18 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Normalize the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the IC50 value.
-
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. promega.com [promega.com]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 6. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for 5-Isopropyl-4H-1,2,4-triazol-3-amine in Agricultural Chemistry
Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the direct application of 5-Isopropyl-4H-1,2,4-triazol-3-amine in agricultural chemistry. The following application notes and protocols are therefore presented as a generalized framework based on the known activities of structurally related 1,2,4-triazole derivatives. These methodologies would require significant optimization and validation for the specific compound of interest.
Introduction
The 1,2,4-triazole moiety is a well-established pharmacophore in the development of agrochemicals, exhibiting a broad spectrum of biological activities.[1][2][3][4][5][6][7] Derivatives of 1,2,4-triazole are prominent as fungicides, herbicides, and plant growth regulators.[8][9][10][11][12] While specific data for this compound is scarce, its structural features—a substituted triazole ring with an amino group—suggest potential utility in these agricultural applications. A related compound, 4-amino-3-isopropyl-1,2,4-triazolin-5-one, serves as a key intermediate in the synthesis of the herbicide amicarbazone, indicating the potential for the isopropyl-triazole scaffold in herbicidal applications. This document provides hypothetical application notes and detailed experimental protocols for the preliminary screening of this compound for such activities.
Hypothetical Applications in Agricultural Chemistry
Based on the known bioactivities of the 1,2,4-triazole class of compounds, this compound could be investigated for the following applications:
-
Fungicide: Many triazole-based fungicides act as sterol biosynthesis inhibitors, specifically targeting the C14-demethylase enzyme in fungi. This disruption of ergosterol production leads to compromised cell membrane integrity and ultimately, fungal cell death.
-
Herbicide: Triazole herbicides can act on various plant processes. Some are known to inhibit specific enzymes in amino acid biosynthesis pathways or interfere with pigment biosynthesis.
-
Plant Growth Regulator (PGR): Certain triazoles can modulate plant hormone levels, particularly by inhibiting gibberellin biosynthesis. This can lead to desirable traits such as reduced stem elongation, increased stress tolerance, and improved crop yield.[8][9][10][11][12]
Data Presentation: Templates for Efficacy Evaluation
As no specific quantitative data for this compound is available, the following tables are provided as templates for summarizing potential experimental outcomes.
Table 1: Fungicidal Activity of this compound against Common Phytopathogens.
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | EC50 (µg/mL) |
| Botrytis cinerea | Data not available | Data not available |
| Fusarium oxysporum | Data not available | Data not available |
| Puccinia triticina | Data not available | Data not available |
| Rhizoctonia solani | Data not available | Data not available |
Table 2: Herbicidal Activity of this compound on Weed Species.
| Weed Species | Application Rate (g/ha) | Growth Inhibition (%) | ED50 (g/ha) |
| Amaranthus retroflexus (Redroot pigweed) | Data not available | Data not available | Data not available |
| Echinochloa crus-galli (Barnyardgrass) | Data not available | Data not available | Data not available |
| Chenopodium album (Common lambsquarters) | Data not available | Data not available | Data not available |
Table 3: Plant Growth Regulation Effects of this compound on a Model Crop (e.g., Wheat).
| Application Rate (mg/L) | Plant Height Reduction (%) | Chlorophyll Content (SPAD units) | Yield Increase (%) |
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed, generalized protocols for the preliminary evaluation of this compound in agricultural applications.
Protocol 1: In Vitro Antifungal Assay
This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal pathogens using a broth microdilution method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB)
-
Fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in PDB in a 96-well plate to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).
-
Fungal Inoculum Preparation: Grow the fungal strains on Potato Dextrose Agar (PDA) plates. Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10^5 spores/mL.
-
Inoculation: Add the fungal spore suspension to each well of the microplate containing the test compound dilutions.
-
Controls: Include a positive control (commercial fungicide) and a negative control (PDB with DMSO and fungal inoculum).
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Whole-Plant Herbicide Screening
This protocol outlines a method for evaluating the pre-emergence and post-emergence herbicidal activity of the test compound.
Materials:
-
This compound
-
Acetone
-
Tween-20 (surfactant)
-
Pots with a standard potting mix
-
Seeds of weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Growth chamber or greenhouse with controlled conditions
-
Spray chamber
Procedure:
Pre-emergence Application:
-
Sowing: Fill pots with soil and sow the seeds of the target weed species at a uniform depth.
-
Treatment Solution Preparation: Dissolve the test compound in acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates (e.g., 100, 250, 500 g/ha).
-
Application: Evenly spray the soil surface with the treatment solution using a laboratory spray chamber.
-
Incubation: Place the pots in a growth chamber with controlled temperature, light, and humidity.
-
Evaluation: After 14-21 days, assess the percentage of weed emergence and any signs of phytotoxicity (e.g., chlorosis, necrosis) compared to an untreated control.
Post-emergence Application:
-
Plant Growth: Sow weed seeds and grow them until they reach the 2-3 leaf stage.
-
Application: Spray the foliage of the young plants with the treatment solutions as prepared for the pre-emergence test.
-
Incubation and Evaluation: Return the plants to the growth chamber and evaluate the percentage of growth inhibition and phytotoxicity symptoms after 7 and 14 days.
Protocol 3: Plant Growth Regulation Assay
This protocol describes a method to assess the plant growth regulatory effects of the test compound on a model crop.
Materials:
-
This compound
-
Acetone
-
Tween-20
-
Seeds of a model crop (e.g., wheat, barley)
-
Pots with potting mix
-
Growth chamber or greenhouse
Procedure:
-
Plant Growth: Sow the crop seeds and grow them to a specific stage (e.g., 3-4 leaf stage).
-
Treatment Solution Preparation: Prepare a series of concentrations of the test compound in a water-acetone mixture with a surfactant.
-
Application: Apply the solutions as a foliar spray to the plants.
-
Data Collection: After a set period (e.g., 14 or 28 days), measure parameters such as plant height, stem diameter, chlorophyll content (using a SPAD meter), and fresh/dry weight.
-
Yield Analysis (for longer-term studies): If the experiment is continued to maturity, harvest the plants and measure yield components such as grain number and weight.
Visualizations
Below are diagrams representing generalized workflows and hypothetical mechanisms relevant to the agricultural applications of triazole compounds.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. thestubbleproject.wordpress.com [thestubbleproject.wordpress.com]
- 9. auf.isa-arbor.com [auf.isa-arbor.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Regulation of Tree Growth and Development with Triazole Compounds | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5-Isopropyl-4H-1,2,4-triazol-3-amine
Introduction
5-Isopropyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted 3-amino-1,2,4-triazole, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents. This document provides a detailed experimental protocol for the synthesis of this compound, tailored for researchers and scientists in the field of organic synthesis and drug discovery. The outlined method is a modern, efficient, one-pot synthesis utilizing microwave-assisted organic synthesis (MAOS) to facilitate the reaction between isobutyric acid and aminoguanidine bicarbonate.
Reaction Scheme
The synthesis proceeds via a one-pot condensation and cyclization reaction. Isobutyric acid is reacted directly with aminoguanidine bicarbonate under microwave irradiation. The reaction is believed to proceed through the formation of an intermediate N-isobutyrylguanidine, which then undergoes intramolecular cyclization via dehydration to form the final this compound product.
Caption: Overall reaction scheme for the one-pot synthesis.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and a closely related analogue, 3-Amino-5-isobutyl-1,2,4-triazole, for comparison.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| This compound | C₅H₁₀N₄ | 126.16 | White Solid | Est. 130-135 | ~75-85 |
| 3-Amino-5-isobutyl-1,2,4-triazole [1] | C₆H₁₂N₄ | 140.19 | White Solid | 125–127 | 76 |
Note: The melting point and yield for the isopropyl derivative are estimated based on the data for the isobutyl analogue and general expectations for this reaction type.
Experimental Protocol
This protocol is adapted from a general method for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]
Materials:
-
Isobutyric acid (≥99%)
-
Aminoguanidine bicarbonate (≥98%)
-
Isopropyl alcohol (Propan-2-ol, anhydrous)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave synthesizer with sealed reaction vials (e.g., Anton Paar Multiwave 5000 or similar)
-
Magnetic stirrer bars
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation:
-
In a 10 mL microwave reaction vial equipped with a magnetic stirrer bar, add aminoguanidine bicarbonate (1.36 g, 10.0 mmol).
-
Add isobutyric acid (1.06 g, 1.2 mL, 12.0 mmol).
-
Add 2.0 mL of isopropyl alcohol as the solvent.
-
-
Microwave Reaction:
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows (parameters may need optimization based on the specific microwave unit):
-
Temperature: 160°C
-
Ramp time: 5 minutes
-
Hold time: 20 minutes
-
Stirring: On (medium-high)
-
Power: Dynamic (adjusts to maintain temperature)
-
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature (or via automated cooling in the synthesizer) until the internal pressure has subsided.
-
Carefully uncap the vial in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent (isopropyl alcohol) and any volatile byproducts under reduced pressure using a rotary evaporator.
-
-
Purification:
-
To the crude residue, add approximately 20 mL of deionized water and stir to dissolve the product. Some unreacted starting material or byproducts may remain as a solid or oil.
-
If necessary, warm the mixture gently to aid dissolution of the desired product.
-
Wash the aqueous solution with ethyl acetate (2 x 15 mL) to remove nonpolar impurities.
-
The desired product is expected to be in the aqueous layer. To confirm, TLC or LC-MS analysis of both layers is recommended.
-
Concentrate the aqueous layer on a rotary evaporator to obtain the crude solid product.
-
Recrystallize the solid product from a suitable solvent system, such as water or an ethanol/water mixture, to yield pure this compound as a white crystalline solid.
-
-
Characterization:
-
Dry the purified product under vacuum.
-
Determine the yield by mass.
-
Measure the melting point.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The expected NMR data would be analogous to that of the isobutyl derivative.[1]
-
Visualizations
Caption: Workflow for the microwave-assisted synthesis.
Caption: Logical flow of the synthetic sequence.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 5-Isopropyl-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a compound's cytotoxic potential is a cornerstone of drug discovery and development. This document provides a comprehensive guide to assessing the in vitro cytotoxicity of 5-Isopropyl-4H-1,2,4-triazol-3-amine, a novel triazole derivative. Triazole compounds have garnered significant interest due to their diverse therapeutic potential, including anticancer activities.[1][2] These protocols are designed to deliver reproducible and reliable data on a compound's impact on cell viability, membrane integrity, and the induction of apoptosis. The methodologies described herein are based on well-established cell-based assays.[3][4][5]
Experimental Workflow
A systematic approach is crucial for the accurate assessment of a compound's cytotoxic profile. The general workflow for testing this compound involves several key stages, from initial cell culture preparation to data analysis and interpretation.
Caption: General workflow for in vitro cytotoxicity testing.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized to determine the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of cell growth or viability and is a critical parameter for comparing cytotoxic potency.
Table 1: Summary of Hypothetical Cytotoxicity Data for this compound
| Cell Line | Assay | Parameter | Result |
| A549 (Lung Carcinoma) | MTT (48h) | IC50 (µM) | 15.5 ± 2.1 |
| MCF-7 (Breast Cancer) | MTT (48h) | IC50 (µM) | 28.3 ± 3.5 |
| HEK293 (Normal Kidney) | MTT (48h) | IC50 (µM) | > 100 |
| A549 (Lung Carcinoma) | LDH (48h) | % Cytotoxicity at 2x IC50 | 65% ± 5.8% |
| A549 (Lung Carcinoma) | Caspase-3/7 (24h) | Fold Increase vs. Control | 4.2 ± 0.8 |
Experimental Protocols
Cell Culture and Compound Preparation
Proper aseptic cell culture techniques are fundamental for reliable and reproducible results.[3]
-
Materials:
-
Selected cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., HEK293).
-
Complete growth medium (specific to the cell line), Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.
-
Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
This compound, Dimethyl sulfoxide (DMSO).
-
Cell culture flasks and plates.
-
-
Protocol:
-
Maintain cell lines in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.[3]
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, prepare serial dilutions of the compound in a complete growth medium. Ensure the final DMSO concentration does not exceed 0.5%.[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Caption: Step-by-step protocol for the MTT assay.
-
Data Analysis:
-
Percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[4]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the release of lactate dehydrogenase from cells with damaged membranes.
Caption: Step-by-step protocol for the LDH assay.
-
Data Analysis:
-
Percentage of cytotoxicity is calculated as: ((Experimental value - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.
-
Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.
Caption: Step-by-step protocol for the Caspase-Glo® 3/7 assay.
-
Data Analysis:
-
The fold increase in caspase activity is calculated by dividing the luminescence of treated samples by the luminescence of the vehicle control.
-
Potential Signaling Pathway
Cytotoxic compounds can induce cell death through various signaling pathways. Many triazole derivatives have been shown to induce apoptosis.[6] A plausible mechanism for this compound could involve the intrinsic apoptosis pathway.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
Conclusion
These application notes provide a framework for the systematic evaluation of the cytotoxic effects of this compound. By employing a multi-assay approach, researchers can obtain a comprehensive understanding of the compound's potency and potential mechanism of action, which is crucial for its further development as a potential therapeutic agent.
References
- 1. Cytotoxic potential of novel triazole-based hybrids: design, synthesis, in silico evaluation, and in vitro assessment against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis and biological evaluation of pyrazolo-triazole hybrids as cytotoxic and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Isopropyl-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 5-Isopropyl-4H-1,2,4-triazol-3-amine. Due to the limited availability of specific purification data for this compound, the following protocols have been developed based on established methods for structurally related triazole derivatives and general principles of organic chemistry.[1][2][3][4][5][6] The primary techniques covered are recrystallization and column chromatography, which are widely applicable for the purification of heterocyclic amines.
Overview of Purification Strategies
This compound, a heterocyclic compound, may contain various impurities after synthesis. These can include unreacted starting materials, byproducts from side reactions, and residual solvents.[7] The selection of an appropriate purification strategy is critical to obtaining a high-purity product suitable for downstream applications. The choice between recrystallization and column chromatography, or a combination of both, will depend on the nature and quantity of the impurities.
-
Recrystallization: This technique is highly effective for removing small amounts of impurities from a solid sample, yielding a product with high crystalline purity. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
-
Column Chromatography: This is a versatile method for separating the target compound from a complex mixture of impurities. It is particularly useful when dealing with impurities that have similar solubility profiles to the desired product. For amine-containing compounds, silica gel or alumina are common stationary phases.[4]
Experimental Protocols
This protocol describes the purification of crude this compound by recrystallization. The choice of solvent is critical; polar solvents such as ethanol or methanol are often suitable for triazole derivatives.[2][3][5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture like Dichloromethane/Diethyl ether)[1]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine the appropriate solvent by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound should crystallize out of the solution.
-
Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
This protocol outlines the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the target compound.
-
Column Packing: Pack the chromatography column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combining Fractions: Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables provide an illustrative summary of expected quantitative data from the purification of this compound. The actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Illustrative Data for Recrystallization
| Parameter | Value |
| Initial Mass of Crude Product | 5.00 g |
| Purity of Crude Product (by HPLC) | 85% |
| Recrystallization Solvent | Ethanol |
| Mass of Purified Product | 3.85 g |
| Yield | 90.6% (of theoretical pure) |
| Purity of Final Product (by HPLC) | >99% |
| Melting Point | TBD |
Table 2: Illustrative Data for Column Chromatography
| Parameter | Value |
| Initial Mass of Crude Product | 5.00 g |
| Purity of Crude Product (by HPLC) | 70% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Dichloromethane:Methanol (95:5) |
| Mass of Purified Product | 3.15 g |
| Yield | 90.0% (of theoretical pure) |
| Purity of Final Product (by HPLC) | >98% |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the purification of this compound, incorporating both recrystallization and column chromatography.
Caption: General purification workflow for this compound.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: Molecular Docking of 1,2,4-Triazole Derivatives
Application Notes & Protocols for Researchers in Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[1][2] Molecular docking, a powerful computational technique, has become an indispensable tool for accelerating the discovery and development of novel 1,2,4-triazole-based therapeutic agents. These in silico studies provide critical insights into the binding modes and affinities of these derivatives with their biological targets, thereby guiding the rational design of more potent and selective drug candidates.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the molecular docking of 1,2,4-triazole derivatives. It summarizes key quantitative data, outlines experimental methodologies, and visualizes essential workflows to facilitate a comprehensive understanding of this pivotal process in modern drug discovery.
I. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on 1,2,4-triazole derivatives, offering a comparative overview of their biological activities and binding affinities.
Table 1: Anticancer Activity and Binding Energies of 1,2,4-Triazole Derivatives
| Compound | Target Protein | Cell Line | IC50 (µg/mL) | Binding Energy (kcal/mol) | Citation |
| Compound 7f | c-kit tyrosine kinase, Protein kinase B | HepG2 | 16.782 | -176.749, -170.066 | [3][4] |
| Compound 7a | Not Specified | HepG2 | 20.667 | Not Specified | [3] |
| Compound 1 | Aromatase, Tubulin | Not Specified | Not Specified | -9.96 (Aromatase), -7.54 (Tubulin) | [5] |
| Compound 700 | KDM5A | Not Specified | 0.01 µM | -11.042 | [6] |
| Compound 91 | KDM5A | Not Specified | Not Specified | -10.658 | [6] |
| Compound 449 | KDM5A | Not Specified | Not Specified | -10.261 | [6] |
Table 2: Antimicrobial and Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound | Target Protein | Organism | MIC (µg/mL) | Binding Energy (kcal/mol) | Citation |
| Compound 1e | 1AJ0, 1JIJ, 4ZA5 | E. coli, S. aureus, A. niger | Not Specified | High | [7] |
| Compound 1f | 1AJ0, 1JIJ, 4ZA5 | E. coli, S. aureus, A. niger | Not Specified | High | [7] |
| Compound 2e | 1AJ0, 1JIJ, 4ZA5 | E. coli, S. aureus, A. niger | Not Specified | High | [7] |
| Compound 2f | 1AJ0, 1JIJ, 4ZA5 | E. coli, S. aureus, A. niger | Not Specified | High | [7] |
| Compound 5k | FgCYP51 | F. graminearum | 1.22 (EC50) | Not Specified | [8] |
| Compound C4 | P450 CYP121 | M. tuberculosis H37Ra | 0.976 | Not Specified | [9] |
Table 3: Cholinesterase Inhibition by 1,2,4-Triazole Derivatives
| Compound | Enzyme | IC50 (µM) | Citation |
| Compound 9j | AChE | 5.41 ± 0.24 | [10] |
| Compound 10f | AChE | 13.57 ± 0.31 | [10] |
| Compound 9j | BChE | 7.52 ± 0.18 | [10] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of 1,2,4-triazole derivatives, from computational docking to chemical synthesis and biological evaluation.
A. Molecular Docking Protocol
This protocol outlines the general steps for performing molecular docking studies to predict the binding interactions between 1,2,4-triazole derivatives and a target protein.
1. Protein Preparation:
-
Obtain the 3D crystallographic structure of the target protein from a repository such as the Protein Data Bank (PDB).[9]
-
Prepare the protein by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.
-
Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling software package.
2. Ligand Preparation:
-
Generate the 2D structures of the 1,2,4-triazole derivatives using chemical drawing software like ChemDraw.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).[11]
-
Assign appropriate protonation states for the ligands at a physiological pH (e.g., 7.4).[11]
3. Docking Simulation:
-
Define the binding site on the target protein. This can be determined from the location of a co-crystallized ligand or predicted using binding site prediction algorithms.
-
Utilize a docking program (e.g., AutoDock, GOLD, MOE) to dock the prepared ligands into the defined binding site.[5][9] The docking algorithm will explore various conformations and orientations of the ligand within the active site.
-
Score the generated docking poses based on a scoring function that estimates the binding affinity (e.g., binding energy).
4. Analysis of Results:
-
Analyze the top-ranked docking poses to identify the most favorable binding mode.
-
Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, to understand the molecular basis of binding.
-
Compare the binding energies and interaction patterns of different derivatives to identify key structural features for optimal binding.
B. General Synthesis Protocol for 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives often involves a multi-step process. The following is a generalized protocol based on common synthetic routes.[3][7]
1. Synthesis of Hydrazide Intermediate:
-
React a starting carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding ester.[3]
-
Treat the ester with hydrazine hydrate to yield the carbohydrazide.[10]
2. Cyclization to form the 1,2,4-Triazole Ring:
-
React the carbohydrazide with an appropriate reagent, such as an isothiocyanate, in a basic medium (e.g., NaOH in ethanol) followed by heating to induce cyclization and form the 1,2,4-triazole-thiol.[3][7]
3. Derivatization of the Triazole Core:
-
The triazole core can be further modified by reacting it with various electrophiles to introduce different substituents, leading to a library of derivatives.[10]
4. Purification and Characterization:
-
Purify the synthesized compounds using techniques like recrystallization or column chromatography.
-
Characterize the structure and purity of the final compounds using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3][7]
C. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[3]
1. Cell Culture:
-
Culture the desired cancer cell line (e.g., HepG2) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.
3. Compound Treatment:
-
Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives and a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
5. Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9]
III. Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key workflows and a representative signaling pathway relevant to the study of 1,2,4-triazole derivatives.
Caption: General workflow for molecular docking studies of 1,2,4-triazole derivatives.
Caption: A common synthetic pathway for 1,2,4-triazole derivatives.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. 1, 2, 4-triazole derivatives: Significance and symbolism [wisdomlib.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line [mdpi.com]
- 4. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrcps.com [ijcrcps.com]
- 6. cal-tek.eu [cal-tek.eu]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
Troubleshooting & Optimization
optimizing reaction conditions for 5-Isopropyl-4H-1,2,4-triazol-3-amine synthesis
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropyl-4H-1,2,4-triazol-3-amine. It provides troubleshooting advice and answers to frequently asked questions based on established synthetic methodologies for analogous compounds.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on the proposed reaction of isobutyric acid with aminoguanidine.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 5-substituted 3-amino-1,2,4-triazoles can stem from several factors. The crucial step is the acid-catalyzed formation of a guanyl hydrazide intermediate, which is reversible.[1] To optimize the yield, consider the following:
-
Molar Ratio of Reactants: Ensure an appropriate molar ratio between the carboxylic acid (isobutyryic acid) and aminoguanidine. A slight excess of the carboxylic acid (e.g., 1.2 equivalents) can drive the reaction towards the product.[1]
-
Reaction Temperature: The reaction temperature is critical. For microwave-assisted synthesis, temperatures around 180°C have been shown to be effective for similar aliphatic substitutions.[1] If using conventional heating, a higher temperature might be required, but be cautious of potential decomposition.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Microwave-assisted reactions are often completed within a few hours (e.g., 3 hours).[1] For conventional heating, longer reaction times may be necessary. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Catalyst: The reaction is typically acid-catalyzed. Using aminoguanidine bicarbonate with a strong acid like HCl to generate the aminoguanidine salt in situ is a common practice.[1]
Q2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
A2: Unreacted starting material suggests that the reaction conditions are not optimal for driving the equilibrium towards the product. To address this:
-
Increase Temperature: Gradually increase the reaction temperature. For microwave synthesis, you can program a higher target temperature. Be mindful of the pressure limits of your reaction vessel.
-
Extend Reaction Time: If increasing the temperature is not feasible, extending the reaction time can help. Monitor the reaction by TLC to determine the point of maximum conversion.
-
Water Removal: The condensation reaction produces water. If not removed, it can inhibit the reaction. While sealed microwave vials are common, for conventional heating, using a Dean-Stark apparatus to remove water can be beneficial.
Q3: My final product is difficult to purify. What are common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials and side products from incomplete cyclization (acylaminoguanidine intermediate).
-
Crystallization: Recrystallization is a powerful purification technique. The choice of solvent is crucial. For similar 3-amino-1,2,4-triazoles, solvents like ethanol, methanol, acetonitrile, or water have been used successfully.[2]
-
Chromatography: If crystallization is ineffective, column chromatography can be employed. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol) can separate the product from impurities.
-
Acid-Base Extraction: The basicity of the amino group on the triazole ring can be exploited. Dissolving the crude product in a dilute acidic solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the purified product can be an effective strategy.
Q4: Can this synthesis be scaled up? What are the key considerations?
A4: Scaling up the synthesis requires careful consideration of heat and mass transfer.
-
Reaction Vessel: For larger scale microwave synthesis, a multimode reactor is more suitable than a monomode reactor to ensure even heating.[1]
-
Exothermicity: The initial reaction between aminoguanidine and the acid can be exothermic. When scaling up, ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.
-
Work-up and Purification: Large-scale purification may require transitioning from chromatography to crystallization. Developing a robust crystallization procedure at a smaller scale is essential.
Data Presentation: Reaction Conditions for Analogous Syntheses
The following tables summarize reaction conditions for the synthesis of various 5-substituted 3-amino-1,2,4-triazoles, which can serve as a guide for optimizing the synthesis of the 5-isopropyl derivative.
Table 1: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles [1]
| 5-Substituent | Carboxylic Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Propyl | Butyric acid | None | 180 | 3 | 83 |
| Isobutyl | Isovaleric acid | None | 180 | 3 | 76 |
| Cyclobutyl | Cyclobutanecarboxylic acid | None | 180 | 3 | 70 |
| Phenyl | Benzoic acid | i-PrOH | 180 | 3 | 85 |
Experimental Protocols
This section provides a general experimental protocol for the synthesis of this compound based on a microwave-assisted method.[1]
Materials:
-
Aminoguanidine bicarbonate
-
37% Hydrochloric acid
-
Isobutyric acid
-
Microwave reactor (monomode or multimode)
-
Appropriate glassware
Procedure:
-
Preparation of Aminoguanidine Hydrochloride (in situ):
-
In a suitable flask, mix aminoguanidine bicarbonate (0.01 mol, 1.36 g) with a 37% solution of hydrochloric acid (0.015 mol, 1.25 mL).
-
Stir the mixture for 1 hour at room temperature.
-
Evaporate the water under reduced pressure to obtain dry aminoguanidine hydrochloride.
-
-
Microwave-Assisted Cyclization:
-
To the dried aminoguanidine hydrochloride, add isobutyric acid (0.012 mol, 1.11 mL).
-
Transfer the mixture to a microwave process vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180°C for 3 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water and adjust the pH to approximately 8 with a suitable base (e.g., 1 M NaOH) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Synthesis of 5-Isopropyl-4H-1,2,4-triazol-3-amine
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Isopropyl-4H-1,2,4-triazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles is the condensation of a carboxylic acid with aminoguanidine bicarbonate or hydrochloride under acidic conditions, followed by cyclization at elevated temperatures.[1]
Q2: What are the most likely impurities I might encounter in my synthesis?
The most probable impurities include unreacted starting materials, the intermediate from the initial condensation, and byproducts from side reactions. Specifically, you should be aware of:
-
Unreacted Isobutyric Acid: The carboxylic acid starting material.
-
Unreacted Aminoguanidine: The guanidine-containing starting material.
-
N-(amino(imino)methyl)-N'-isobutyrylhydrazine (Acylaminoguanidine intermediate): This is the intermediate formed from the condensation of isobutyric acid and aminoguanidine before the final cyclization to the triazole ring.[2]
-
3,6-Diisopropyl-1,2,4,5-tetrazine: A potential byproduct formed from the self-condensation of isobutyric acid hydrazide, which can be generated in situ.
Q3: My reaction yield is low. What are the potential causes and solutions?
Low yields can often be attributed to several factors.[3] Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include incomplete reaction, suboptimal reaction temperature, or side reactions consuming the starting materials.
Q4: How can I detect and quantify the common impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the reaction progress and quantifying the purity of the final product.[4][5][6] Different impurities will have distinct retention times. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can help in identifying and quantifying impurities if their signals do not overlap significantly with the product's signals.[7][8][9][10]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Action |
| Incomplete Reaction | Monitor the reaction by HPLC to ensure the disappearance of starting materials and the intermediate. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Temperature | Ensure the reaction temperature is high enough for efficient cyclization. For similar syntheses, temperatures in the range of 150-170 °C are often required.[11] |
| Side Reactions | The formation of byproducts such as tetrazines can reduce the yield.[12][13][14] Consider optimizing the stoichiometry of the reactants. An excess of aminoguanidine may help to minimize the self-condensation of the isobutyric acid derivative. |
| Product Loss During Work-up | The product is a polar molecule. Ensure that the extraction and purification steps are optimized to minimize loss. Recrystallization from a suitable solvent system is a common purification method. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Detected | Potential Cause | Suggested Action |
| Unreacted Starting Materials | Incomplete reaction or incorrect stoichiometry. | Extend reaction time or increase temperature. Ensure a 1:1 molar ratio of reactants is used. |
| Acylaminoguanidine Intermediate | Incomplete cyclization. | Increase the reaction temperature or prolong the heating time to facilitate the ring-closing step. |
| 3,6-Diisopropyl-1,2,4,5-tetrazine | Side reaction favored by certain conditions. | Optimize the reaction stoichiometry and temperature. This impurity is less polar than the desired product and can often be removed by column chromatography or recrystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar 3-amino-5-alkyl-1,2,4-triazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aminoguanidine hydrochloride (1.0 eq) and isobutyric acid (1.1 eq).
-
Reaction: Heat the mixture to 160-170 °C and stir for 4-6 hours. The reaction mixture will become a melt and then solidify upon completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dissolve the solid in a minimal amount of hot water.
-
Purification: Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the crude product. Cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Analytical Data
Table 1: Typical Analytical Data for Product and Key Impurities
| Compound | Molecular Weight | Expected 1H NMR Chemical Shifts (ppm) | HPLC Retention Time (Relative) |
| This compound | 126.17 | ~1.2 (d, 6H, CH(CH3)2), ~3.0 (sept, 1H, CH(CH3)2), ~5.5 (br s, 2H, NH2), ~11.5 (br s, 1H, NH) | 1.0 |
| Isobutyric Acid | 88.11 | ~1.2 (d, 6H), ~2.6 (sept, 1H), ~12.0 (br s, 1H) | < 1.0 |
| Aminoguanidine | 74.08 | Varies with salt form and solvent | < 1.0 |
| Acylaminoguanidine Intermediate | 144.18 | Will show signals for both isobutyryl and aminoguanidine moieties. | > 1.0 |
| 3,6-Diisopropyl-1,2,4,5-tetrazine | 166.24 | ~1.4 (d, 12H), ~3.4 (sept, 2H) | > 1.0 (less polar) |
Note: 1H NMR chemical shifts are approximate and can vary depending on the solvent and concentration. Relative HPLC retention times are based on a typical reverse-phase C18 column with a water/acetonitrile gradient.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential pathways for impurity formation.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. ijisrt.com [ijisrt.com]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Determination of 3-amino-5-mercapto-1,2,4-triazole in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Isopropyl-4H-1,2,4-triazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Isopropyl-4H-1,2,4-triazol-3-amine. The primary synthetic route covered is the cyclization of isobutyric acid with an aminoguanidine salt.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Degradation of reagents or product. 4. Sub-optimal pH for cyclization. | 1. Increase reaction time or temperature. Monitor reaction progress using TLC or LC-MS. 2. Optimize temperature. Temperatures that are too low may result in slow reaction rates, while excessively high temperatures can lead to side product formation. A typical range for this reaction is 150-180°C under microwave irradiation. 3. Use fresh, high-purity reagents. Ensure aminoguanidine salt is stored under appropriate conditions. 4. The reaction is typically acid-catalyzed. Ensure the appropriate amount of acid is present, especially when starting with aminoguanidine bicarbonate. |
| Formation of Side Products/Impurities | 1. Reaction temperature is too high. 2. Presence of moisture. 3. Incorrect stoichiometry of reactants. | 1. Lower the reaction temperature and monitor for improvements in the product-to-impurity ratio. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully control the molar ratio of isobutyric acid to aminoguanidine. An excess of either reactant can lead to the formation of byproducts. A slight excess of the carboxylic acid is sometimes used. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Product co-elutes with impurities during chromatography. 3. Product is an oil or low-melting solid. | 1. After the reaction, cool the mixture to induce crystallization. If the product remains in solution, carefully remove the solvent under reduced pressure and attempt recrystallization from a different solvent system. 2. Adjust the mobile phase composition for column chromatography. Consider using a different stationary phase. Acid/base washes of the crude product in an appropriate solvent may remove certain impurities. 3. Attempt to form a salt of the amine product (e.g., hydrochloride salt) to induce crystallization. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent heating (especially with conventional heating). 3. Variations in reaction work-up. | 1. Use reagents from a reliable source and of the same batch for a series of experiments. 2. Utilize a microwave reactor for precise temperature and time control.[1] If using an oil bath, ensure uniform heating and accurate temperature monitoring. 3. Standardize the work-up procedure, including cooling, extraction, and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the condensation reaction between isobutyric acid and an aminoguanidine salt (such as aminoguanidine hydrochloride or bicarbonate), typically under acidic conditions and with heating.[1][2] Microwave-assisted synthesis has been shown to be an efficient method for this type of transformation.[1]
Q2: What is the role of the acid catalyst in this reaction?
A2: An acid catalyst, often hydrochloric acid when starting from aminoguanidine bicarbonate, protonates the carbonyl oxygen of isobutyric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of aminoguanidine. It also facilitates the subsequent dehydration and cyclization steps to form the triazole ring.
Q3: Can other reagents be used instead of isobutyric acid?
A3: Yes, other carboxylic acids can be used to synthesize different 5-substituted-3-amino-1,2,4-triazoles.[1][2] The substituent at the 5-position of the triazole ring is determined by the carboxylic acid used. For instance, using acetic acid would yield 5-methyl-4H-1,2,4-triazol-3-amine.
Q4: What are the advantages of using microwave irradiation for this synthesis?
A4: Microwave-assisted synthesis often leads to significantly reduced reaction times, improved yields, and higher purity of the product compared to conventional heating methods.[1] This is due to efficient and uniform heating of the reaction mixture.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the product.
Q6: What are some common side products that might form?
A6: Potential side products can arise from incomplete cyclization, or from side reactions of the starting materials under the reaction conditions. For instance, the formation of oxadiazoles or other heterocyclic systems is a possibility, though less common under optimized conditions for triazole formation.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 5-Substituted-3-amino-1,2,4-triazoles (Adapted from Microwave-Assisted Synthesis)[1]
| Carboxylic Acid | Temperature (°C) | Time (h) | Yield (%) |
| Propionic Acid | 180 | 3 | 85 |
| Butyric Acid | 180 | 3 | 83 |
| Isobutyric Acid | 180 | 3 | Estimated 80-85 |
| Valeric Acid | 180 | 3 | 81 |
| Benzoic Acid | 180 | 3 | 75 |
Note: The yield for isobutyric acid is an estimation based on the trend observed for other aliphatic carboxylic acids in the cited literature, as a specific value was not provided.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound[1]
This protocol is adapted from a general method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles.
Materials:
-
Aminoguanidine bicarbonate
-
37% Hydrochloric acid
-
Isobutyric acid
-
Deionized water
-
Microwave reactor (e.g., Anton Paar Monowave 300)
-
G10 microwave process vial
Procedure:
-
In a suitable flask, prepare aminoguanidine hydrochloride by mixing 1.36 g (0.01 mol) of aminoguanidine bicarbonate with 1.25 mL (0.015 mol) of a 37% solution of HCl.
-
Stir the mixture for 1 hour at room temperature.
-
Evaporate the water under reduced pressure to obtain a dry solid of aminoguanidine hydrochloride.
-
Transfer the aminoguanidine hydrochloride to a G10 microwave process vial and add 1.25 g (0.012 mol) of isobutyric acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 180°C for 3 hours.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
stability issues of 5-Isopropyl-4H-1,2,4-triazol-3-amine in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Isopropyl-4H-1,2,4-triazol-3-amine in solution. While specific stability data for this compound is limited in public literature, this guide offers insights based on the general chemical properties of 1,2,4-triazole derivatives and established principles of drug stability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | 1. Verify the stability of the compound under your specific assay conditions (pH, temperature, light exposure) using a forced degradation study. 2. Prepare fresh solutions immediately before each experiment. 3. Investigate potential interactions with other components in the assay medium by running control experiments. |
| Precipitation of the compound in aqueous buffer. | Low solubility at the target pH. | 1. Adjust the pH of the buffer. The amino group may enhance solubility in slightly acidic conditions. 2. Incorporate a small percentage of a compatible co-solvent (e.g., DMSO, ethanol). 3. Gently warm the solution to aid dissolution, but monitor for potential thermal degradation. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Compound degradation or interaction with solvent/reagents. | 1. Analyze the sample immediately after preparation to establish a baseline. 2. Conduct a forced degradation study to identify potential degradation products.[1] 3. Ensure the purity of solvents and reagents. |
| Loss of compound concentration over time in stored solutions. | Chemical instability under storage conditions. | 1. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. 2. Aliquot solutions to avoid repeated freeze-thaw cycles. 3. For aqueous solutions, ensure the pH is optimal for stability (typically near neutral, but requires experimental verification). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: For preparing stock solutions, polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol are generally recommended. For aqueous working solutions, it is crucial to determine the solubility and stability at the desired pH. The presence of the amino group suggests that solubility may be enhanced in slightly acidic aqueous solutions, but the stability under these conditions must be experimentally verified.[2]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of 1,2,4-triazole derivatives in aqueous solutions is often pH-dependent.[3] The 1,2,4-triazole ring is generally stable under typical acidic and basic conditions. However, extreme pH values and elevated temperatures can lead to hydrolysis or ring cleavage.[3] It is strongly recommended to perform preliminary stability studies at your intended experimental pH range (e.g., acidic, neutral, and basic conditions).
Q3: Is this compound sensitive to light?
A3: Many heterocyclic compounds are known to be photosensitive. To minimize the risk of photodegradation, it is best practice to protect solutions of this compound from light. This can be achieved by using amber vials or by wrapping the containers in aluminum foil.[3]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, it is recommended to aliquot the solution into smaller volumes and store them frozen at -20°C or -80°C. This practice minimizes degradation that can occur from repeated freeze-thaw cycles.[4]
Q5: What are the potential degradation pathways for 1,2,4-triazole derivatives?
A5: Potential degradation pathways for 1,2,4-triazole derivatives include hydrolysis under harsh acidic or basic conditions, photodegradation upon exposure to light, and oxidation.[1][3] The specific degradation products will depend on the substituents on the triazole ring and the stress conditions applied.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[1][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or direct sunlight) and run a parallel experiment with a sample protected from light.
3. Time Points:
-
Analyze the samples by a suitable analytical method (e.g., HPLC) at an initial time point (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
4. Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks, which would indicate degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general High-Performance Liquid Chromatography (HPLC) method that can be adapted to assess the stability of this compound.
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient: A suitable gradient to ensure separation of the parent compound from potential degradants (e.g., 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-15 min: 10% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined based on the UV spectrum of the compound (a photodiode array detector is recommended for initial method development).
2. Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration for injection.
-
Filter the diluted samples through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of degradation over time.
Caption: General workflow for HPLC stability analysis.
References
Technical Support Center: Overcoming Poor Solubility of 5-Isopropyl-4H-1,2,4-triazol-3-amine in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 5-Isopropyl-4H-1,2,4-triazol-3-amine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific experimental data for this compound is limited in publicly available literature, its chemical structure provides insights into its predicted solubility. As a triazole derivative with an amino group, it is predicted to be a weak base.[1] This suggests that its aqueous solubility will be pH-dependent, likely increasing in acidic conditions due to salt formation.[1] It is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The presence of the non-polar isopropyl group may limit its solubility in water.[1]
Q2: Why is my compound precipitating when I add it to my aqueous assay buffer or cell culture medium?
A2: Precipitation, often referred to as "crashing out," is a common issue when a compound dissolved in an organic solvent (like a concentrated DMSO stock) is introduced into an aqueous environment.[2][3] This occurs because the compound's solubility limit is exceeded as the organic solvent is diluted.[2] Several factors can contribute to this, including the final concentration of the compound, the concentration of the organic solvent in the final solution, the temperature of the medium, and the pH of the aqueous solution.[2][3][4]
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[2] It is crucial to test the tolerance of your specific cell line to different concentrations of DMSO.
Q4: Can I use surfactants to improve the solubility of my compound?
A4: Yes, surfactants can be used to increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the compound.[5] Non-ionic surfactants like Tween-20 or Triton X-100 are commonly used in biochemical assays at concentrations between 0.01% and 0.05%.[5] However, for cell-based assays, surfactants must be used with caution as they can be toxic to cells, especially at concentrations above their critical micelle concentration (CMC).[5]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
Problem: You observe immediate formation of a precipitate when adding your DMSO stock solution of this compound to your assay buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Compound Concentration | The final concentration of the compound exceeds its aqueous solubility. Action: Decrease the final working concentration. Perform a preliminary solubility test to determine the maximum soluble concentration in your specific medium.[2] |
| Solvent Shock | Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to crash out. Action: Perform a serial dilution of the stock solution in pre-warmed (37°C) medium.[2] Add the stock solution dropwise while gently vortexing or swirling the medium.[2] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Action: Always use pre-warmed (37°C) assay buffer or cell culture medium for dilutions.[2][4] |
| High Final DMSO Concentration | A high final concentration of DMSO may not be sufficient to maintain solubility upon significant dilution. Action: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2] This may require preparing a more concentrated initial stock solution if a high final compound concentration is needed. |
Issue 2: Precipitation Observed Over Time in the Incubator
Problem: The prepared assay plate or culture dish appears clear initially, but after a few hours or days at 37°C, you notice a crystalline or cloudy precipitate.
| Potential Cause | Recommended Solution |
| Compound Instability | The compound may be degrading over time into less soluble byproducts. Action: Assess the stability of the compound under your assay conditions. Consider preparing fresh compound dilutions immediately before each experiment. |
| pH Shift in Culture Medium | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound like this compound. Action: Monitor the pH of your culture medium. More frequent media changes may be necessary for dense or rapidly metabolizing cultures. |
| Interaction with Media Components | The compound may interact with components in the medium, such as proteins in serum or salts, leading to precipitation over time. Action: If using serum, try reducing the serum percentage or using a serum-free medium for the assay, if compatible with your cells. Evaluate the solubility of the compound in the basal medium versus the complete medium. |
Data Presentation: Strategies for Solubility Enhancement
The following table summarizes various approaches to enhance the solubility of this compound in assays.
| Method | Principle | Typical Working Concentrations/Conditions | Advantages | Disadvantages |
| Co-solvents | Increasing the polarity of the solvent system to better solvate the compound.[6] | DMSO, Ethanol, Methanol. Final concentration in media typically <0.5%.[2] | Simple and widely used. Effective for many compounds. | Potential for solvent toxicity to cells. May alter protein conformation in biochemical assays. |
| pH Adjustment | For ionizable compounds, altering the pH can increase solubility by forming a more soluble salt.[1] | Adjusting the pH of the buffer. For a weak base, lowering the pH may increase solubility. | Can significantly increase aqueous solubility. | The required pH may not be compatible with the biological assay (e.g., cell viability, enzyme activity). |
| Cyclodextrins | Encapsulating the hydrophobic compound within the lipophilic cavity of the cyclodextrin molecule.[7][8] | β-cyclodextrin, HP-β-cyclodextrin. Molar ratio of cyclodextrin to compound typically ranges from 1:1 to 10:1. | Generally low toxicity. Can significantly enhance solubility and stability.[7] | May not be effective for all compounds. Can potentially interact with other components of the assay. |
| Surfactants | Forming micelles that encapsulate the insoluble compound. | Tween-20, Triton X-100. For biochemical assays: 0.01-0.05%.[5] | Effective at low concentrations for increasing apparent solubility. | Can be cytotoxic in cell-based assays. May interfere with protein function. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilution
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Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or brief sonication.
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Create an Intermediate Dilution: Pre-warm your complete assay buffer or cell culture medium to 37°C.[2] To minimize the risk of precipitation, first, dilute your high-concentration stock in the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.
-
Prepare Final Working Concentrations: Perform a serial dilution from the intermediate dilution into pre-warmed medium in your assay plate or tubes to achieve the desired final concentrations.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as your highest compound concentration.
Protocol 2: Co-solvent Screening
-
Prepare 10 mM stock solutions of this compound in various water-miscible organic solvents (e.g., DMSO, ethanol, methanol, DMF).
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In separate microcentrifuge tubes, add your aqueous assay buffer.
-
Add the stock solution of the compound to the buffer to achieve a final concentration that is slightly above the expected working concentration. Ensure the final solvent concentration does not exceed 1-2%.
-
Vortex the tubes and visually inspect for precipitation immediately and after 1-2 hours of incubation at the assay temperature.
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Select the co-solvent that provides the best solubility with no precipitation.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
-
Prepare a HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your aqueous assay buffer.
-
Complex Formation: Add the solid this compound or a concentrated stock solution in a minimal amount of organic solvent to the HP-β-CD solution.
-
Equilibration: Vortex or sonicate the mixture and allow it to equilibrate for at least 1 hour at room temperature to facilitate the formation of the inclusion complex.
-
Sterilization: If for use in cell culture, sterilize the final solution by filtering through a 0.22 µm filter.
-
Assay: Use this complexed solution to prepare your final dilutions in the assay medium.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Synthesis of 5-Isopropyl-4H-1,2,4-triazol-3-amine
Welcome to the technical support center for the synthesis of 5-Isopropyl-4H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the cyclization reaction between an aminoguanidine salt (like aminoguanidine bicarbonate or hydrochloride) and isobutyric acid or its derivatives.[1][2][3] This reaction is typically performed under heating, sometimes with acid catalysis or under microwave irradiation to improve yields and reduce reaction times.[2][3]
Q2: Why is aminoguanidine a versatile starting material for this type of synthesis?
A2: Aminoguanidine contains a chain of three nitrogen atoms and one carbon atom, which makes it an excellent precursor for a wide variety of cyclization reactions to form heterocyclic compounds, including 1,2,4-triazoles.[1]
Q3: Can I use other reagents besides isobutyric acid?
A3: Yes, other isobutyryl derivatives, such as isobutyryl chloride or isobutyric anhydride, can be used. However, the choice of reagent may require adjusting the reaction conditions, such as temperature and the use of a base to neutralize generated acids. The direct condensation with isobutyric acid is often preferred for its simplicity and greener profile.[2]
Q4: What are the typical reaction conditions for this synthesis?
A4: Conditions can vary, but a common approach involves heating a mixture of aminoguanidine bicarbonate and isobutyric acid, often in the presence of a catalyst like polyphosphoric acid (PPA) or under microwave irradiation.[2][4] Temperatures can range from 100°C to higher temperatures, depending on the specific protocol and reagents used.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal temperature or reaction time. 3. Formation of side products. 4. Degradation of starting materials or product. | 1. Monitor the reaction progress using TLC or LC-MS. 2. Optimize temperature and reaction time. Microwave-assisted synthesis can sometimes improve yields.[2] 3. See the "Side Reactions" section below to identify and minimize byproducts. 4. Ensure starting materials are pure. Avoid excessive heating or prolonged reaction times. |
| Presence of an Unexpected Byproduct | 1. Dimerization: The intermediate or product may dimerize under reaction conditions. 2. Isomer Formation: Formation of other triazole isomers is possible, though less common in this specific synthesis. 3. Incomplete Cyclization: The acylaminoguanidine intermediate may not have fully cyclized. | 1. Adjust the concentration of reactants. Lower concentrations may disfavor dimerization. 2. Characterize the byproduct using NMR, MS, and IR to confirm its structure. Reaction conditions may need to be modified to favor the desired isomer. 3. Ensure sufficient heating and reaction time for complete cyclization. The use of a dehydrating agent or catalyst like PPA can promote cyclization. |
| Difficulty in Product Purification | 1. The product may be contaminated with unreacted starting materials or side products with similar polarity. 2. The product may be highly polar, leading to issues with extraction or chromatography. | 1. Recrystallization is often an effective purification method for this compound.[5] Ethanol is a commonly used solvent. 2. If using column chromatography, consider using a more polar solvent system or a different stationary phase. |
| Reaction Mixture Becomes a Thick, Unstirrable Mass | 1. High concentration of reactants. 2. Solidification of intermediates or the final product at the reaction temperature. | 1. Use a suitable solvent to maintain a stirrable mixture. 2. Increase the reaction temperature slightly, if compatible with product stability. |
Potential Side Reactions
The synthesis of 3-amino-5-substituted-1,2,4-triazoles is generally efficient, but side reactions can occur, leading to impurities and reduced yields.
1. Formation of Acylaminoguanidine Intermediate: The first step of the reaction is the acylation of aminoguanidine with isobutyric acid to form an N-acylaminoguanidine intermediate. If the subsequent cyclization is incomplete, this intermediate will remain as a significant impurity.
-
Mitigation: Ensure adequate heating and reaction time. The use of a dehydrating agent can drive the cyclization to completion.
2. Formation of 3,5-Disubstituted-1,2,4-Triazines: Aminoguanidine can react with α-dicarbonyl compounds, which may be present as impurities or formed from the degradation of starting materials, to yield 1,2,4-triazine derivatives.[6][7]
-
Mitigation: Use high-purity starting materials. Ensure the reaction is carried out under an inert atmosphere if oxidative degradation is a concern.
3. Hydrolysis of the Amine Group: Under harsh acidic or basic conditions and elevated temperatures, the 3-amino group of the triazole ring can be susceptible to hydrolysis, although this is generally not a major side reaction under typical synthetic conditions.
-
Mitigation: Avoid excessively harsh pH conditions during workup and purification.
4. Dimerization/Oligomerization: At high concentrations and temperatures, intermediates or the final product could potentially undergo self-condensation or other side reactions to form dimers or oligomers.
-
Mitigation: Optimize reactant concentrations and reaction temperature.
Caption: Potential reaction pathways in the synthesis of this compound.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from general procedures for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[2]
Materials:
-
Aminoguanidine bicarbonate
-
Isobutyric acid
-
Hydrochloric acid (HCl)
-
Ethanol
-
Microwave synthesis vials (sealed)
-
Magnetic stirrer
Procedure:
-
In a microwave synthesis vial, combine aminoguanidine bicarbonate (1.0 eq), isobutyric acid (1.1-1.5 eq), and a catalytic amount of concentrated HCl.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture with stirring to a specified temperature (e.g., 150-180°C) for a designated time (e.g., 30-60 minutes). Reaction conditions should be optimized for the specific scale and equipment.
-
After cooling to room temperature, carefully open the vial.
-
Dilute the reaction mixture with water and neutralize with a suitable base (e.g., NaHCO₃ or NaOH solution) to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound.[5]
Caption: General workflow for the microwave-assisted synthesis of the target compound.
For further details on specific analytical data or alternative synthetic routes, consulting the cited literature is recommended. This guide provides a general overview and troubleshooting advice for common issues encountered during the synthesis of this compound.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Isopropyl-4H-1,2,4-triazol-3-amine and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Isopropyl-4H-1,2,4-triazol-3-amine and its analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound analogs.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | The compound may be too dilute in the chosen solvent. | - Concentrate the solution by carefully evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). Be cautious as rapid cooling can sometimes trap impurities.[1] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] |
| The selected solvent is not optimal for recrystallization. A good solvent should dissolve the compound when hot but poorly when cold.[1] | - Experiment with different solvents or solvent mixtures. For polar compounds like triazole amines, consider polar solvents like ethanol, methanol, or water, or mixtures thereof. | |
| Product "Oils Out" Instead of Crystallizing | The compound's melting point may be lower than the boiling point of the solvent, causing it to melt in the hot solution and separate as an oil upon cooling.[1][2] | - Reheat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is less soluble to promote crystal formation instead of oiling out.[1] - Allow the solution to cool more slowly to give crystals time to form properly. |
| Low Yield of Purified Product | Too much solvent was used, leaving a significant amount of the product in the mother liquor.[1][2] | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] - Concentrate the mother liquor and cool it again to recover a second crop of crystals. |
| Premature crystallization occurred during hot filtration. | - Use pre-heated glassware (funnel, receiving flask) for the hot filtration step to prevent the solution from cooling and crystallizing prematurely. | |
| Colored Impurities Remain After Recrystallization | The colored impurity has similar solubility properties to the desired compound in the chosen solvent. | - Try recrystallizing from a different solvent system. - Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration to remove the charcoal. Use charcoal judiciously as it can also adsorb the desired product.[2] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | The chosen mobile phase (eluent) does not provide adequate resolution between the compound and impurities. | - Systematically vary the polarity of the mobile phase. A gradient elution (gradually increasing the polarity of the eluent) may be necessary.[2] - For these basic amines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent can improve peak shape and separation on silica gel.[3] |
| Compound Streaks or "Tails" on the TLC Plate or Column | The compound is interacting too strongly with the stationary phase (e.g., silica gel, which is acidic). This is common for basic compounds like amines.[2][3] | - Add a basic modifier (triethylamine or ammonia) to the mobile phase.[3] - Consider using a different stationary phase, such as alumina or a polymer-based reversed-phase silica.[2][4] |
| Compound Does Not Move from the Origin (Low Rf) | The eluent is not polar enough to move the compound up the stationary phase. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. If necessary, add a more polar solvent like methanol.[2] |
| Compound Runs with the Solvent Front (High Rf) | The eluent is too polar. | - Decrease the polarity of the mobile phase. For example, increase the proportion of the less polar solvent (e.g., hexane). |
| Low Recovery from the Column | The compound may be irreversibly adsorbing to the stationary phase or degrading on it. | - Deactivate the silica gel by pre-treating it with the mobile phase containing a basic modifier. - Consider using a less acidic stationary phase like neutral alumina.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound analogs?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and positional isomers formed during the synthesis of the triazole ring. The specific impurities will depend on the synthetic route used.[3][5]
Q2: My compound is a polar heterocyclic amine. What is the best general purification strategy?
A2: A combination of purification techniques is often most effective.[3] For polar heterocyclic amines, consider the following workflow:
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Acid-Base Extraction: This can be a simple and effective initial step to separate the basic amine from neutral or acidic impurities.[4] The amine is protonated with an acid to become water-soluble, allowing for extraction from an organic solvent. The aqueous layer is then basified to recover the purified amine.[4]
-
Column Chromatography: This is useful for separating the target compound from impurities with different polarities. For amines, using a mobile phase with a basic additive is often crucial.[3]
-
Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent will fully dissolve your compound at an elevated temperature but will have low solubility for your compound at cooler temperatures.[1] It should also either not dissolve impurities at all or dissolve them very well so they remain in the mother liquor upon cooling. You may need to perform small-scale solubility tests with a variety of solvents to find the optimal one.
Q4: My this compound analog is not a solid. Can I still use recrystallization?
A4: If your compound is an oil or a liquid, direct recrystallization is not possible. However, you may be able to convert it to a solid salt (e.g., a hydrochloride salt by treating it with HCl) which can then be purified by recrystallization. After purification, the salt can be neutralized to regenerate the pure amine.
Q5: What type of column chromatography is best for my compound?
A5: For polar, basic compounds like these triazole amines, several options exist:
-
Normal-Phase Chromatography: Using silica gel is common, but it's crucial to add a basic modifier to the eluent to prevent peak tailing.[2][3]
-
Reversed-Phase Chromatography: This can be a good alternative as the non-polar stationary phase is less likely to cause degradation of sensitive compounds.[4]
-
Supercritical Fluid Chromatography (SFC): This technique can provide excellent separation for polar and basic compounds, often with better peak shapes than normal-phase HPLC.[4]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
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Dissolution: In a flask, add the crude this compound analog. Add a minimal amount of a suitable solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and receiving flask to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.[1]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: General Procedure for Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase, starting with a lower polarity and gradually increasing it if a gradient elution is used. For this class of compounds, a typical mobile phase could be a mixture of dichloromethane and methanol, with 0.5% triethylamine added.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
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Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.
Data Presentation
The following table presents hypothetical data for the purification of a this compound analog using different methods, illustrating how results can be compared.
Table 1: Comparison of Purification Methods for Analog X
| Purification Method | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (by HPLC, %) |
| Recrystallization (Ethanol) | 500 | 350 | 70 | 95.2 |
| Column Chromatography (Silica, DCM/MeOH with 0.5% TEA) | 500 | 310 | 62 | 98.5 |
| Recrystallization followed by Column Chromatography | 500 | 280 | 56 | >99.5 |
| Acid-Base Extraction followed by Recrystallization | 500 | 410 | 82 | 96.8 |
Visualizations
Caption: A workflow for troubleshooting the purification of triazole amine analogs.
Caption: Decision tree for addressing common recrystallization problems.
References
Technical Support Center: Scaling Up the Synthesis of 5-Isopropyl-4H-1,2,4-triazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Isopropyl-4H-1,2,4-triazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method is the condensation of a carboxylic acid with an aminoguanidine salt. For the synthesis of this compound, this typically involves the reaction of isobutyric acid with aminoguanidine bicarbonate under acidic conditions, often facilitated by microwave irradiation to reduce reaction times and improve yields.[1]
Q2: My reaction is not going to completion, and I have a significant amount of starting material left. What are the possible causes and solutions?
Several factors could lead to an incomplete reaction:
-
Insufficient Reaction Time or Temperature: While microwave synthesis is rapid, optimizing the reaction time and temperature is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions.
-
Inefficient Mixing: On a larger scale, ensuring homogenous mixing of the reactants is critical. Inadequate agitation can lead to localized areas of low reactant concentration.
-
Molar Ratio of Reactants: A slight excess of one reactant, typically the aminoguanidine bicarbonate, may be necessary to drive the reaction to completion. Experiment with small variations in the molar ratios.[1]
Q3: I am observing the formation of significant side products. What are they, and how can I minimize them?
Potential side products in this synthesis can include uncyclized intermediates or products from the degradation of starting materials or the desired product.
-
Overheating: Excessive temperature or prolonged reaction times can lead to decomposition. Carefully control the temperature and reaction duration.
-
Sub-optimal pH: The acidity of the reaction medium is important for the cyclization step. Ensure the acidic catalyst is present in the correct amount.
-
To minimize side products, a gradual increase in temperature and careful monitoring of the reaction progress are recommended.
Q4: The purification of the final product is proving difficult. What are some effective purification strategies?
Purification of 3-amino-1,2,4-triazoles can be challenging due to their polarity.
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. Screening for a suitable solvent or solvent system is key. A solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below is ideal.[2]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol, is typically required.
-
Acid-Base Extraction: Due to the basicity of the amino group, an acid-base extraction workup can be used to remove non-basic impurities before final purification.
Q5: Are there any specific safety precautions I should take during the scale-up of this synthesis?
Yes, safety is paramount during scale-up.
-
Exothermic Reaction: The condensation reaction can be exothermic. When scaling up, ensure the reaction vessel is equipped with adequate cooling and temperature monitoring to control any potential exotherms.
-
Pressure Build-up: If using a sealed vessel for microwave synthesis, be aware of potential pressure build-up. Ensure the equipment is rated for the reaction scale and conditions.
-
Handling of Reagents: Aminoguanidine and its salts can be hazardous. Always consult the Safety Data Sheet (SDS) for all reagents and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. Ensure efficient stirring. |
| Product loss during workup. | Optimize extraction and filtration procedures. Minimize transfers between vessels. | |
| Sub-optimal reactant ratio. | Experiment with a slight excess of aminoguanidine bicarbonate. | |
| Impure Product | Presence of unreacted starting materials. | Optimize reaction conditions to drive the reaction to completion. |
| Formation of side products. | Carefully control reaction temperature and time. Optimize the amount of acid catalyst. | |
| Ineffective purification. | Screen for an optimal recrystallization solvent system. If necessary, use column chromatography with an appropriate eluent system. | |
| Difficulty with Crystallization | Compound is too soluble in the chosen solvent. | Try a different solvent or a mixed solvent system. |
| Supersaturation has not been reached. | Concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. | |
| Insufficient cooling. | Ensure the solution is cooled to a sufficiently low temperature to maximize crystal formation. | |
| Scale-up Issues | Poor heat transfer leading to localized overheating. | Use a reaction vessel with a high surface area-to-volume ratio. Ensure efficient stirring and external cooling. |
| Inhomogeneous mixing. | Use a mechanical stirrer appropriate for the scale of the reaction. | |
| Safety concerns (exotherm, pressure). | Conduct a thorough safety assessment before scaling up. Use appropriate equipment and monitoring. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1] Optimization for specific equipment and scales is recommended.
Materials:
-
Isobutyric acid
-
Aminoguanidine bicarbonate
-
Hydrochloric acid (catalytic amount)
-
Suitable solvent (e.g., isopropanol, if not solvent-free)
-
Microwave synthesis reactor
Procedure:
-
In a microwave-safe reaction vessel, combine isobutyric acid (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
If using a solvent, add the appropriate volume (e.g., 2.0 mL of isopropanol). For a solvent-free reaction, ensure the reactants are well-mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the optimized temperature (e.g., 150-180 °C) for the determined time (e.g., 20-40 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture).
Visualizations
References
avoiding degradation of 5-Isopropyl-4H-1,2,4-triazol-3-amine during storage
Disclaimer: This document provides technical guidance on the storage and handling of 5-Isopropyl-4H-1,2,4-triazol-3-amine based on the general properties of aminotriazoles and established principles of chemical stability. Limited specific stability data for this particular compound is publicly available. Therefore, the following recommendations should be supplemented by in-house stability studies for critical applications.
Troubleshooting Guide
This guide addresses potential issues related to the degradation of this compound during storage and experimentation.
| Issue/Observation | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white to off-white/yellow, clumping) | 1. Oxidation: Exposure to air, especially in the presence of light or metal ions. 2. Hygroscopicity: Absorption of moisture from the atmosphere. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Use amber vials or store in the dark to prevent photo-oxidation. 3. Ensure the storage container is tightly sealed and stored in a desiccator. |
| Decreased purity confirmed by analytical methods (e.g., HPLC, LC-MS) | 1. Hydrolysis: The triazole ring or amine group may undergo hydrolysis, especially under acidic or basic conditions. 2. Thermal Degradation: Elevated temperatures can accelerate degradation. | 1. Avoid storage in solutions, especially aqueous solutions with non-neutral pH, for extended periods. If solutions are necessary, prepare them fresh. 2. Store the compound at recommended low temperatures (see FAQ). |
| Inconsistent experimental results | 1. Use of degraded material: Using a batch of the compound that has already degraded. 2. Incompatibility with solvents or reagents: The compound may react with certain solvents or reagents. | 1. Perform a purity check on the stored material before use. 2. Investigate potential incompatibilities with other components in your experimental setup. Amines can be incompatible with strong acids and oxidizing agents. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To minimize degradation, the solid compound should be stored in a cool, dry, and dark place. Recommended conditions are:
-
Temperature: 2-8°C (refrigerated). For long-term storage, -20°C is advisable.
-
Atmosphere: Under an inert gas like argon or nitrogen to prevent oxidation.
-
Container: A tightly sealed, opaque or amber container to protect from moisture and light.[1][2]
-
Location: In a well-ventilated area away from incompatible materials such as strong oxidizing agents.
Q2: How stable is this compound in solution?
A2: The stability of the compound in solution is significantly lower than in its solid state and is highly dependent on the solvent and pH. Aminotriazoles can be susceptible to hydrolysis, especially at non-neutral pH.[3] It is strongly recommended to prepare solutions fresh for each use. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours, protected from light.
Q3: What are the likely degradation pathways for this compound?
A3: While specific pathways for this compound are not well-documented, analogous compounds suggest potential degradation routes including:
-
Oxidation: The amine group is susceptible to oxidation.
-
Hydrolysis: Cleavage of the triazole ring can occur under harsh acidic or basic conditions, though the ring is generally stable.[4]
-
Photodegradation: Exposure to UV light can induce degradation, a common issue for triazole-based compounds.[3]
Q4: How can I check the purity of my stored this compound?
A4: The most common method for assessing the purity of small organic molecules is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method, which is capable of separating the intact compound from its degradation products, should be used. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying unknown impurity peaks.
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6][7]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from the stress conditions.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products, potentially using LC-MS.
-
Visualizations
Troubleshooting Workflow for Compound Degradation
References
- 1. This compound [myskinrecipes.com]
- 2. ijrpp.com [ijrpp.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
Technical Support Center: Analytical Method Validation for 5-Isopropyl-4H-1,2,4-triazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation for 5-Isopropyl-4H-1,2,4-triazol-3-amine. The information provided is based on general principles for triazole compounds and established guidelines from the International Council for Harmonisation (ICH).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am developing an HPLC method for this compound. What are the typical starting conditions?
A1: For triazole compounds like this compound, a reverse-phase HPLC method is a common starting point. Here is a general protocol:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (with 0.1% formic acid or an appropriate buffer to ensure good peak shape) is a good starting point. The amino group on your compound may necessitate a slightly acidic mobile phase to improve solubility and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance. This should be determined by running a UV scan of a standard solution.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
Troubleshooting Common Issues:
-
Poor Peak Shape (Tailing or Fronting):
-
Adjust the pH of the mobile phase. The amino group can interact with residual silanols on the column packing. A slightly acidic pH (e.g., 3-4) can protonate the amine and reduce this interaction.
-
Incorporate an ion-pairing reagent if pH adjustment is insufficient.
-
-
No or Low Signal:
-
Confirm the compound's solubility in the chosen mobile phase. A small percentage of a co-solvent like DMSO or ethanol might be needed in your sample preparation if solubility is low.[1]
-
Verify the detector wavelength is set to the absorbance maximum of the analyte.
-
Q2: How do I ensure the specificity of my analytical method?
A2: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Analyze a sample of the pure analyte.
-
Analyze a sample containing the analyte and potential impurities or degradation products.
-
-
Acceptance Criteria: The peak for the analyte should be well-resolved from any other peaks. Peak purity analysis using a diode array detector (DAD) can also be performed to confirm that the analyte peak is not co-eluting with any other component.[2]
Q3: My linearity plot for the calibration curve has a poor correlation coefficient (r² < 0.99). What should I do?
A3: A poor correlation coefficient in your linearity plot indicates that the response of the detector is not proportional to the concentration of the analyte across the desired range.
-
Troubleshooting Steps:
-
Check Standard Preparation: Re-prepare the calibration standards, ensuring accurate dilutions.
-
Assess Range: The concentration range might be too wide, leading to detector saturation at the higher end. Try narrowing the range.
-
Investigate Solubility: At higher concentrations, the analyte might be precipitating out of the solution.
-
Detector Settings: Ensure the detector is not saturated. If using a UV detector, you might need to adjust the wavelength or the bandwidth.
-
Q4: What are the acceptance criteria for accuracy and precision?
A4: Accuracy refers to the closeness of the test results to the true value, while precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Accuracy: The recovery should typically be within 98.0% to 102.0% for the drug substance.
-
Precision:
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) should not be more than 2%.
-
Intermediate Precision (Inter-day precision): The RSD should not be more than 2%.
-
These criteria are general and can be dependent on the specific application of the method.
Summary of Validation Parameters
The following table summarizes the key validation parameters and their typical acceptance criteria for an analytical method for a drug substance.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free of interference from blanks, impurities, and degradation products. Peak purity should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Range | The range should be suitable for the intended application (e.g., 80% to 120% of the test concentration for assay). |
| Accuracy | Recovery of 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. The precision and accuracy at the LOQ should be acceptable. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |
Experimental Protocols
Linearity
-
Stock Solution Preparation: Prepare a stock solution of the this compound reference standard of a known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).[2]
-
Injection: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[2]
Accuracy
-
Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.
-
Injection: Inject each sample in triplicate.
-
Calculation: Calculate the percentage recovery for each sample.
Precision (Repeatability)
-
Sample Preparation: Prepare six independent samples at 100% of the target concentration.
-
Injection: Inject each sample.
-
Calculation: Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
References
Technical Support Center: Enhancing the Biological Activity of 5-Isopropyl-4H-1,2,4-triazol-3-amine Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the biological activity of 5-Isopropyl-4H-1,2,4-triazol-3-amine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of 1,2,4-triazole derivatives.
Synthesis & Chemical-Related Issues
Q1: My reaction yield for the synthesis of a 1,2,4-triazole derivative is consistently low. How can I improve it?
A1: Low yield is a common issue that can be addressed by systematically optimizing reaction conditions. Consider the following factors:
-
Solvent Selection: The choice of solvent is critical. For triazole synthesis, solvents like DMSO, NMP, toluene, and dioxane have been used effectively.[1][2][3] In some cases, a mixture of solvents such as MeOH/H₂O/THF can provide excellent yields.[4]
-
Catalyst Optimization: If using a catalyst (e.g., Cu(I) for "click chemistry" or Cs₂CO₃), ensure the correct loading is used.[3][4] For microwave-assisted synthesis, a goal is to use 2% catalyst or less.[1]
-
Temperature and Reaction Time: These parameters are interdependent. Microwave-assisted synthesis can significantly decrease reaction time.[1] For conventional heating, temperatures ranging from 25°C to 110°C have been reported, with reaction times from hours to a full day.[2][5] Systematically screen different temperatures and monitor the reaction progress using Thin-Layer Chromatography (TLC).[3]
-
Base Superiority: For reactions involving β-carbonyl phosphonates and azides, Cs₂CO₃ has been observed to be superior to other alkali carbonates and strong bases like NaHMDS or KHMDS.[3]
-
Reagent Stoichiometry: Varying the equivalents of your starting materials can drastically impact yield. For example, increasing substrate loading from 1.0 to 2.0 equivalents has been shown to increase product yield from 55% to over 90% in certain reactions.[2]
Q2: I am observing significant byproduct formation in my synthesis. What are the common causes and solutions?
A2: Byproduct formation often stems from side reactions or decomposition.
-
Temperature Control: Excessive heat can cause decomposition of starting materials or the catalyst.[1] It is crucial to find the optimal temperature that promotes the desired reaction without degrading the components.
-
Reaction Environment: Ensure the reaction is performed under the appropriate atmosphere (e.g., under Nitrogen) if your reagents are sensitive to air or moisture.[6]
-
Purification Method: After the reaction is complete, a proper work-up is essential. Washing with brine to remove high-boiling point solvents like DMSO is a common practice.[3] Column chromatography is frequently required to isolate the desired product from unreacted starting materials and byproducts.
Biological Activity & Assay-Related Issues
Q1: My synthesized this compound derivatives show low or no activity in biological assays. What should I investigate?
A1: This is a multifaceted problem. A logical troubleshooting approach is necessary.
Caption: Troubleshooting workflow for low biological activity.
-
Compound Solubility: Many organic compounds have poor solubility in aqueous buffers used for biological assays.[6] While some derivatives may show high solubility (>200 μM), others can be very low (<0.1 μM).[6] It is crucial to ensure your compound is fully dissolved. Using a small amount of DMSO is a common practice.
-
Structural Integrity and Purity: Confirm the structure and purity of your final compounds using techniques like ¹H-NMR, ¹³C-NMR, and HRMS.[7][8] Impurities can interfere with the assay or give misleading results.
-
Structure-Activity Relationship (SAR): The biological activity of 1,2,4-triazole derivatives is highly dependent on the substituents.
-
Antifungal Activity: The primary mechanism for many antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[9][10]
-
Enhancing Substituents: Studies have shown that introducing specific functional groups can enhance activity. For example, derivatives with -NO₂ and -CF₃ groups have exhibited potent antifungal activity.[9] Incorporating amino acid fragments has also been shown to yield compounds with higher potency than commercial fungicides.[7][8]
-
-
Assay Integrity: Ensure your biological assay is performing correctly. Always include a positive control (a known active compound, like fluconazole for antifungal assays) and a negative control (vehicle, e.g., DMSO) to validate the results.[10]
Q2: How can I rationally design derivatives with enhanced biological activity?
A2: Rational design involves leveraging existing knowledge of Structure-Activity Relationships (SAR) and molecular modeling.
-
Identify the Target: For antifungal applications, the key target is often lanosterol 14α-demethylase (CYP51).[9][10]
-
Molecular Docking: Perform in silico molecular docking studies to predict how your designed derivatives will bind to the active site of the target protein.[7][11] This can help you prioritize which derivatives to synthesize. The 3D crystal structure of CYP51 (e.g., PDB code: 3L4D) can be downloaded from the Protein Data Bank (PDB).[7]
-
Incorporate Bioactive Fragments: Introduce moieties known to contribute to biological activity. For 1,2,4-triazoles, this includes:
Quantitative Data on Biological Activity
The following tables summarize the biological activity of various 1,2,4-triazole derivatives from cited literature, providing a reference for activity comparison.
Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives Against Physalospora piricola
| Compound ID | Key Structural Feature | Activity (EC₅₀ in µg/mL) | Reference Compound | Reference EC₅₀ (µg/mL) | Source |
| 8d | Contains (S)-alaninamide fragment | 10.808 | Mefentrifluconazole | 14.433 | [7][8][12] |
| 8k | Contains valinamide fragment | 10.126 | Mefentrifluconazole | 14.433 | [7][8][12] |
Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives Against Various Fungi
| Compound ID | Key Structural Feature | Fungal Strain | Activity (MIC in mg/mL) | Reference Compound | Reference MIC (mg/mL) | Source |
| 6b | Alkyne-linked side chain | Candida & Cryptococcus spp. | 0.0156 - 0.5 | Fluconazole | > 0.5 | [9] |
| 6c | Alkyne-linked side chain | Candida & Cryptococcus spp. | 0.0156 - 0.5 | Fluconazole | > 0.5 | [9] |
| 21b | N-(4-chlorobenzyl) piperazine | Candida spp. | 0.063 - 0.5 | Fluconazole | - | [9] |
Experimental Protocols & Methodologies
This section provides detailed, generalized procedures for key experiments involved in the synthesis and evaluation of 1,2,4-triazole derivatives.
Protocol 1: General Synthesis of 1,2,4-Triazole Derivatives Containing Amino Acid Fragments
This protocol is a generalized four-step process based on the synthesis of potent antifungal agents.[7][12]
Caption: General synthetic workflow for 1,2,4-triazole derivatives.
-
Carbonyl Epoxidation: The starting material (e.g., a substituted acetophenone) undergoes epoxidation to form an intermediate oxirane.[12]
-
Substitution: The oxirane ring is opened by nucleophilic attack with 1,2,4-triazole in a solvent like DMF to yield a key alcohol intermediate.[12]
-
Reduction: A nitro group on the aromatic ring is reduced to an amine (e.g., using iron powder and ammonium chloride) to produce a key aniline intermediate.[12]
-
Amidation Reaction: The aniline intermediate is coupled with a desired N-protected amino acid using standard peptide coupling reagents (like EDCI/HOBt) to form the final amide derivative.[12]
-
Purification & Characterization: The final product is purified, typically by column chromatography, and its structure is confirmed by ¹H-NMR, ¹³C-NMR, and HRMS.[7][8]
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
This method is standard for evaluating the efficacy of compounds against phytopathogenic fungi.[7][8][14]
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Incorporation: While the PDA is still molten (around 45-50°C), add the test compound (dissolved in a minimal amount of DMSO) to achieve the desired final concentration (e.g., 50 µg/mL).[8][12] Pour the mixture into sterile Petri dishes. Prepare control plates containing only DMSO (negative control) and a commercial fungicide (positive control).
-
Inoculation: Once the agar has solidified, place a small disc (approx. 5 mm diameter) of mycelium from an actively growing fungal culture in the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Measurement: After a set period (e.g., 3-5 days, or when the mycelium in the negative control plate has reached the edge), measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter on the treated plate.
-
-
EC₅₀ Determination: To determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth), perform the assay with a range of compound concentrations and use the resulting data to plot a dose-response curve.[7]
Protocol 3: Ergosterol Biosynthesis Inhibition Pathway
The primary molecular target for many antifungal triazole agents is the enzyme Lanosterol 14α-demethylase (CYP51), a key component of the ergosterol biosynthesis pathway in fungi. Understanding this pathway is crucial for rational drug design.
References
- 1. broadinstitute.org [broadinstitute.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Synthesis and Bioactivity of Novel Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of 5-Isopropyl-4H-1,2,4-triazol-3-amine and Fluconazole
Introduction
In the ongoing search for novel antifungal agents, 1,2,4-triazole derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the biological activity of a representative 1,2,4-triazole derivative, 5-Isopropyl-4H-1,2,4-triazol-3-amine, and the widely used antifungal drug, fluconazole. Due to the limited availability of direct experimental data for this compound, this comparison utilizes representative data from structurally similar 5-substituted-4-amino-1,2,4-triazole derivatives to provide a scientifically grounded estimation of its potential antifungal profile. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Fluconazole: Fluconazole is a well-established triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][3][4] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1][3] While highly effective, fluconazole is generally considered fungistatic against Candida species.[1]
This compound (Probable Mechanism): As a member of the 1,2,4-triazole class, it is highly probable that this compound shares a similar mechanism of action with other triazole antifungals. It is anticipated to inhibit lanosterol 14-α-demethylase, thereby disrupting ergosterol biosynthesis and compromising the fungal cell membrane. The specific affinity for the fungal enzyme and the resulting spectrum of activity would be determined by its unique chemical structure.
Caption: Comparative signaling pathways of Fluconazole and probable pathway of this compound.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of fluconazole and representative 5-substituted-4-amino-1,2,4-triazole derivatives against common fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 1.0 | [5] |
| Candida glabrata | 8 - 64 | [5] | |
| Candida parapsilosis | 0.5 - 4.0 | [5] | |
| Cryptococcus neoformans | 2 - 16 | [1] | |
| Representative 5-substituted-4-amino-1,2,4-triazole-3-thiol derivative | Candida albicans | 24 | [6] |
| Aspergillus niger | 32 | [6] |
Note: Data for the representative 1,2,4-triazole derivative is based on published results for structurally similar compounds and serves as an estimate.[6]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.[7][8][9][10][11]
1. Inoculum Preparation:
-
Yeast colonies are grown on Sabouraud Dextrose Agar for 24-48 hours.
-
A suspension of the yeast is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
2. Microdilution Plate Preparation:
-
The antifungal compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Each well receives 100 µL of the diluted antifungal agent.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
3. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with 100 µL of the prepared yeast suspension.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
Caption: Workflow for the broth microdilution antifungal susceptibility testing method.
Comparative Summary
| Feature | This compound (Projected) | Fluconazole |
| Mechanism of Action | Inhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesis. | Inhibition of lanosterol 14-α-demethylase, disrupting ergosterol synthesis.[1][2][3][4] |
| Spectrum of Activity | Expected to have activity against a range of yeasts and molds, with specific spectrum dependent on structure. | Active against most Candida species (except C. krusei and often reduced activity against C. glabrata), Cryptococcus neoformans, and some endemic fungi.[1] |
| Fungicidal/Fungistatic | Likely fungistatic, similar to other triazoles. | Generally fungistatic against Candida species.[1] |
| Resistance | Potential for development of resistance through target site modification or efflux pumps. | Resistance is a known clinical issue, particularly in C. glabrata and immunocompromised patients. |
Conclusion
While direct experimental data for this compound is not yet available, its structural similarity to other biologically active 1,2,4-triazole derivatives suggests it holds potential as an antifungal agent. The probable mechanism of action, involving the inhibition of ergosterol biosynthesis, is a well-validated target for antifungal therapy. Fluconazole remains a cornerstone of antifungal treatment, but the continuous emergence of resistance necessitates the exploration of new chemical entities. Further in vitro and in vivo studies are essential to fully characterize the antifungal profile of this compound and to determine its potential as a lead compound for the development of new antifungal drugs. The experimental protocols outlined in this guide provide a standardized framework for such future investigations.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 3. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 4. atlas.org [atlas.org]
- 5. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (Open Access) Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard (2008) | John H. Rex | 3172 Citations [scispace.com]
- 11. webstore.ansi.org [webstore.ansi.org]
A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2] These five-membered heterocyclic rings, containing three nitrogen atoms, are key pharmacophores that interact with various biological targets with high affinity.[3] Their unique physicochemical properties, including hydrogen bonding capability, dipole character, and metabolic stability, make them ideal candidates for drug design.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives, focusing on their anticancer, antimicrobial, and anticonvulsant activities, supported by experimental data and detailed protocols.
General Workflow for Structure-Activity Relationship (SAR) Studies
The process of establishing SAR is a cyclical and iterative approach central to medicinal chemistry. It begins with the identification of a "hit" or "lead" compound, which is then systematically modified to enhance its biological activity and optimize its pharmacokinetic properties.
Caption: General workflow for structure-activity relationship (SAR) studies.
Anticancer Activity of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases, interference with cellular pathways, and tubulin polymerization.[1][2][5]
SAR of 1,2,4-Triazole Analogs as Anticancer Agents
A series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their in-vitro antiproliferative activity against a panel of human cancer cell lines. The results indicate that specific substitutions on the triazole ring system significantly influence their cytotoxic effects.
| Compound | R Group | Cancer Cell Line | IC50 (µM) |
| 1a | -H | A549 (Lung) | > 50 |
| 1b | 4-Cl | A549 (Lung) | 12.5 |
| 1c | 4-OCH3 | A549 (Lung) | 25.3 |
| 2a | -H | MCF-7 (Breast) | 45.2 |
| 2b | 4-Cl | MCF-7 (Breast) | 8.7 |
| 2c | 4-OCH3 | MCF-7 (Breast) | 18.9 |
Data Interpretation: The substitution of a chlorine atom at the 4-position of the phenyl ring attached to the triazole core (compounds 1b and 2b ) consistently resulted in a significant increase in anticancer activity compared to the unsubstituted or methoxy-substituted analogs. This suggests that an electron-withdrawing group at this position is favorable for cytotoxicity.
Experimental Protocol: MTT Assay for Anticancer Activity
The antiproliferative activity of the 1,2,4-triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,2,4-triazole derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Caption: Workflow for the MTT assay to determine anticancer activity.
Antimicrobial Activity of 1,2,4-Triazole Derivatives
1,2,4-triazole derivatives are well-established as potent antimicrobial agents, with many clinically used antifungal drugs, such as fluconazole and itraconazole, featuring this core structure.[3] Their antibacterial activity is also a significant area of research.[6]
SAR of Fused 1,2,4-Triazole Derivatives as Antibacterial Agents
A series of 1,2,4-triazolo[3,4-b][1][3][7]thiadiazines were synthesized and screened for their antibacterial activity.
| Compound | R Group | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| 3a | -H | 12.5 | 25 |
| 3b | 4-Cl | 6.25 | 12.5 |
| 3c | 4-NO2 | 3.125 | 6.25 |
| 3d | 4-CH3 | 25 | 50 |
Data Interpretation: The antibacterial activity was significantly influenced by the substituent on the phenyl ring. The presence of a strong electron-withdrawing nitro group (compound 3c ) resulted in the most potent activity against both E. coli and S. aureus.[3] An electron-withdrawing chloro group (compound 3b ) also enhanced activity, while an electron-donating methyl group (compound 3d ) diminished it.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the 1,2,4-triazole derivatives against bacterial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared and standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticonvulsant Activity of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a key feature in several anticonvulsant drugs, highlighting its importance in the development of therapies for epilepsy.[8][9]
SAR of 1,2,4-Triazole Derivatives in Anticonvulsant Screening
A series of N-phenylacetamide derivatives bearing a 1,2,4-triazole moiety were evaluated for their anticonvulsant activity in the maximal electroshock (MES) test in mice.
| Compound | R Group (on Phenylacetamide) | Protection against MES (%) at 100 mg/kg |
| 4a | 2,6-dimethyl | 87.5 |
| 4b | 4-chloro | 62.5 |
| 4c | 4-methoxy | 50.0 |
| 4d | Unsubstituted | 37.5 |
Data Interpretation: The substitution pattern on the N-phenylacetamide moiety significantly impacted the anticonvulsant activity. The presence of two methyl groups at the 2 and 6 positions (compound 4a ) resulted in the highest protection against seizures in the MES test.[8] This suggests that steric bulk at these positions may be crucial for activity.
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical screen for identifying potential anticonvulsant drugs.
-
Animal Model: The test is typically performed on mice or rats.
-
Compound Administration: The test compounds are administered to the animals, usually via intraperitoneal injection, at various doses.
-
Electroshock Application: After a specific period (e.g., 30 minutes or 4 hours), a maximal electrical stimulus is delivered through corneal electrodes.
-
Seizure Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Evaluation of Protection: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.
Conclusion
The 1,2,4-triazole scaffold remains a highly versatile and valuable core in the design and development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to this heterocyclic system can lead to significant enhancements in anticancer, antimicrobial, and anticonvulsant activities. The provided experimental protocols offer a foundational understanding of the methodologies used to evaluate these biological effects, aiding researchers in the rational design of more potent and selective 1,2,4-triazole-based drugs.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Bioactivity: A Guide for Researchers
In the landscape of medicinal chemistry, triazoles stand out as a critical class of five-membered heterocyclic compounds. Their two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are foundational scaffolds in the development of a wide array of therapeutic agents due to their chemical stability, favorable electronic properties, and hydrogen bonding capabilities.[1] This guide provides an objective comparative analysis of the bioactivity of these two isomers, supported by experimental data, to aid researchers and drug development professionals in designing novel and effective drug candidates.
The subtle difference in the arrangement of the three nitrogen atoms within the heterocyclic ring—adjacent in 1,2,3-triazoles and separated in 1,2,4-triazoles—significantly influences their physicochemical properties and, consequently, their pharmacological profiles.[1] Both isomers exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1]
Anticancer Activity: A Tale of Two Isomers
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[1] The antiproliferative activity of these compounds is commonly evaluated using the MTT assay.[1]
Comparative Anticancer Activity (IC₅₀ Values)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 1,2,3-triazole and 1,2,4-triazole derivatives against different cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound Type | Isomer | Derivative/Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Chrysin Hybrid | 1,2,3-Triazole | 5c | PC3 (Prostate) | 10.8 ± 0.04 |
| Chrysin Hybrid | 1,2,3-Triazole | 5c | MCF-7 (Breast) | 20.53 ± 0.21 |
| Thymol-Oxadiazole | 1,2,3-Triazole | 9 | MCF-7 (Breast) | 1.1 |
| Thymol-Oxadiazole | 1,2,3-Triazole | 9 | HCT-116 (Colon) | 2.6 |
| Phosphonate | 1,2,3-Triazole | 8 | HT-1080 (Fibrosarcoma) | 15.13 |
| Betulin Derivative | 1,2,4-Triazole | Bet-TZ1 | A375 (Melanoma) | 22.41 - 46.92 (48h) |
| Pyridine Derivative | 1,2,4-Triazole | TP6 | B16F10 (Melanoma) | Highest activity |
| Hybrid Compound | 1,2,4-Triazole | 17 | MCF-7 (Breast) | 0.31 |
| Hybrid Compound | 1,2,4-Triazole | 22 | Caco-2 (Colon) | 4.98 |
| Hybrid Compound | 1,2,4-Triazole | 25 | MCF-7 (Breast) | 4.46 |
This table presents a selection of reported IC₅₀ values and is not exhaustive. Direct comparison should be made with caution due to variations in experimental conditions.
Mechanisms of Anticancer Action
The anticancer activity of triazole derivatives is often attributed to their ability to induce apoptosis, or programmed cell death. This can occur through both extrinsic and intrinsic pathways, often involving the activation of caspases, a family of cysteine proteases crucial for the execution of apoptosis. For instance, some 1,2,4-triazole-chalcone hybrids have been shown to induce apoptosis via a caspase-3-dependent pathway.[2] The intrinsic pathway, on the other hand, is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria.
A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
Antifungal Activity: 1,2,4-Triazoles Leading the Charge
The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, forming the core of many commercially available azole antifungals. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] While 1,2,3-triazoles have also been investigated for antifungal properties, 1,2,4-triazoles have demonstrated broader and more potent activity.
Comparative Antifungal Activity (MIC Values)
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The table below presents MIC values for various triazole derivatives against different fungal strains.
| Compound Type | Isomer | Derivative/Compound ID | Fungal Strain | MIC (µg/mL) |
| Benzotriazine Hybrid | 1,2,4-Triazole | Various | Candida albicans | 0.0156 - 2.0 |
| Benzotriazine Hybrid | 1,2,4-Triazole | Various | Cryptococcus neoformans | 0.0156 - 2.0 |
| Alkyne Derivative | 1,2,4-Triazole | 6b, 6c | Various pathogenic fungi | 0.0156 - 0.5 (MIC₈₀) |
| Amine Side Chain | 1,2,3-Triazole | 10d, 10k, 10n, 10m, 10o | Aspergillus fumigatus | 0.125 - 1 (MIC₈₀) |
| Propan-2-ol Derivative | 1,2,3-Triazole | 4c | Candida species | 64 - 256 |
MIC values can vary based on the specific strain and testing methodology.
Mechanism of action of 1,2,4-triazole antifungal agents.
Antibacterial Activity: A Broad Spectrum of Action
Both 1,2,3- and 1,2,4-triazole-containing hybrids have shown promise as broad-spectrum antibacterial agents, effective against a variety of clinically significant bacteria, including drug-resistant strains.[3][4] These compounds can act through multiple mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3][4]
Comparative Antibacterial Activity (MIC Values)
The following table provides a comparative overview of the antibacterial activity of triazole derivatives.
| Compound Type | Isomer | Bacterial Strain | MIC (µg/mL) |
| Hybrid | 1,2,3-Triazole | Staphylococcus aureus | - |
| Hybrid | 1,2,4-Triazole | Staphylococcus aureus | - |
| Novel Derivatives | 1,2,4-Triazole | Gram-positive & Gram-negative | Significant activity |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 × 10³ cells/well and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the triazole compounds for a specified duration (e.g., 24 or 48 hours).[1]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.[1]
A flowchart illustrating the key steps of the MTT assay.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the triazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., ~5 × 10⁵ CFU/mL for bacteria).[1]
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared microbial suspension.[1]
-
Controls: Positive (microorganism and broth, no compound) and negative (broth only) controls are included.[1]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Conclusion
Both 1,2,3- and 1,2,4-triazole isomers serve as highly valuable scaffolds in medicinal chemistry, each with distinct and overlapping bioactivities. While 1,2,4-triazoles are more established in the realm of antifungal agents, both isomers demonstrate significant potential in the development of novel anticancer and antibacterial drugs. The choice between a 1,2,3- or 1,2,4-triazole core in drug design will depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of these versatile heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
The Antifungal Potential of 1,2,4-Triazole Derivatives Against Drug-Resistant Fungi: A Comparative Analysis
A comprehensive evaluation of the antifungal efficacy of 5-substituted-4H-1,2,4-triazol-3-amine derivatives and other 1,2,4-triazoles in the context of emerging drug resistance. While specific experimental data for 5-Isopropyl-4H-1,2,4-triazol-3-amine is not publicly available, this guide provides a comparative analysis based on structurally related compounds, offering insights for researchers and drug development professionals.
The escalating threat of drug-resistant fungal infections necessitates the exploration of novel antifungal agents. The 1,2,4-triazole scaffold has proven to be a cornerstone in the development of potent antifungal drugs, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This guide delves into the efficacy of 1,2,4-triazole derivatives, with a focus on the 5-substituted-4H-1,2,4-triazol-3-amine class, against clinically relevant drug-resistant fungal pathogens.
Comparative Efficacy of 1,2,4-Triazole Derivatives
While data on the specific compound this compound is not available, numerous studies have demonstrated the potent antifungal activity of various other 5-substituted and 4-substituted 1,2,4-triazole derivatives. These compounds have shown promising activity against a spectrum of fungal species, including those resistant to conventional therapies. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 1,2,4-triazole derivatives against various drug-resistant and susceptible fungal strains, compared to established antifungal agents.
| Compound/Drug | Fungal Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Representative 1,2,4-Triazole Derivatives | ||||
| 4-amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol | Aspergillus niger | - | 25 | [1] |
| Sulfonamide-1,2,4-triazole derivatives | Aspergillus niger, Trichoderma viride, Aspergillus flavus | - | 0.01–0.27 (µmol/mL) | [2] |
| Quinoline based benzothiazolyl-1,2,4-triazoles (23f, 23j) | Candida albicans | - | 6.25 | [2] |
| Quinoline based benzothiazolyl-1,2,4-triazoles (23g, 23i) | Aspergillus niger | - | 6.25 | [2] |
| Azole derivative with 1,2,3-triazole (4s) | Candida albicans SC5314 | Susceptible | 0.53 | [3] |
| Azole derivative with 1,2,3-triazole (4s) | Candida albicans SC5314-FR | Fluconazole-Resistant | <20 | [3] |
| Established Antifungal Drugs | ||||
| Fluconazole | Candida albicans | Susceptible | 0.125-4 | [4] |
| Fluconazole | Candida haemulonii | Multidrug-Resistant | >64 | [4] |
| Voriconazole | Various Candida species | - | 0.016-0.5 | [4] |
| Itraconazole | Various Candida species | - | Geometric Mean: 0.10 | [4] |
| Posaconazole | Various Candida species | - | Geometric Mean: 0.07 | [4] |
Experimental Protocols
The determination of antifungal efficacy relies on standardized experimental protocols. The most common method for evaluating the in vitro activity of antifungal agents is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antifungal Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in a sterile saline solution.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted to achieve the final desired inoculum concentration.
2. Preparation of Antifungal Solutions:
-
The test compound (e.g., a 1,2,4-triazole derivative) and standard antifungal drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the antifungal agents are prepared in a liquid medium (e.g., RPMI-1640) in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, longer for some molds).
4. Determination of MIC:
-
Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.
-
The MIC is recorded as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the drug-free control well.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for Antifungal Susceptibility Testing.
The primary mechanism of action for 1,2,4-triazole antifungal agents involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 5-Substituted-4H-1,2,4-triazol-3-amine Derivatives In Vitro and In Vivo
A detailed guide for researchers and drug development professionals on the anticancer properties of novel 1,2,4-triazole-3-amine analogs, with a focus on their efficacy in preclinical models and their mechanisms of action.
The quest for novel anticancer agents has led to the extensive investigation of heterocyclic compounds, among which 1,2,4-triazole derivatives have emerged as a promising class of therapeutic candidates. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 5-substituted-4H-1,2,4-triazol-3-amine derivatives, with a particular focus on analogs of the parent compound 5-Isopropyl-4H-1,2,4-triazol-3-amine. Due to the limited availability of data on the specific isopropyl derivative, this guide synthesizes findings from structurally related compounds to offer valuable insights for researchers in the field.
In Vitro Anticancer Activity
The initial assessment of anticancer potential is typically conducted through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key metric in these studies.
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)
One of the most potent analogs identified in the literature is 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA). This compound has demonstrated significant cytotoxic activity against several human lung cancer cell lines.[1]
| Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | 1.09 |
| NCI-H460 (Large Cell Lung Cancer) | 2.01 |
| NCI-H23 (Lung Adenocarcinoma) | 3.28 |
| Table 1: In Vitro Efficacy of BCTA against Human Lung Cancer Cell Lines. [1] |
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have also been evaluated for their anticancer activity against a panel of 58 human cancer cell lines. The percentage growth inhibition (PGI) at a concentration of 10⁻⁵ M was determined.
| Compound ID | Most Sensitive Cell Line | PGI (%) |
| 4e | SNB-75 (CNS Cancer) | 41.25 |
| 4i | SNB-75 (CNS Cancer) | 38.94 |
| 4i | UO-31 (Renal Cancer) | 30.14 |
| 4i | CCRF-CEM (Leukemia) | 26.92 |
| 4i | EKVX (Non-Small Cell Lung Cancer) | 26.61 |
| 4i | OVCAR-5 (Ovarian Cancer) | 23.12 |
| Table 2: In Vitro Efficacy of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [2][3][4] |
In Vivo Antitumor Efficacy
While in vitro data provides valuable initial screening, in vivo studies in animal models are crucial for evaluating the therapeutic potential of a compound in a whole organism. Data for specific 5-substituted-4H-1,2,4-triazol-3-amine derivatives with detailed experimental parameters remains limited in publicly available literature. However, general findings suggest that 1,2,4-triazole derivatives possess antitumor activity in models such as Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) induced tumors in Swiss Albino Mice.[5][6] Key parameters evaluated in these models include changes in body weight, mean survival time, hematological profiles, and tumor volume and weight.[5][6]
One study reported that a diaryl-1,2,4-triazole-caffeic acid hybrid demonstrated significant inhibition of tumor growth in vivo. Another study highlighted two 3-thioalkyl-1,2,4-triazol-pyridyl allosteric inhibitors of p97 that showed antitumor efficacy in mouse xenograft tumor models.[7]
Experimental Protocols
Standardized protocols are essential for the reproducibility and comparison of efficacy data.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
MTT Assay Experimental Workflow.
In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a widely used transplantable tumor model in mice to evaluate the efficacy of potential anticancer agents.
Protocol:
-
Animal Model: Use Swiss albino mice.
-
Tumor Inoculation: Inject 2 x 10⁶ EAC cells intraperitoneally into each mouse.
-
Treatment: Administer the test compound at various doses (e.g., daily for a specified period) starting 24 hours after tumor inoculation. A control group receives the vehicle.
-
Monitoring: Record body weight, tumor volume (by measuring the abdominal circumference), and survival time.
-
Hematological Parameters: At the end of the experiment, collect blood to analyze hematological parameters (RBC, WBC, hemoglobin, etc.).
-
Data Analysis: Compare the mean survival time, changes in body weight, and hematological parameters between the treated and control groups.
EAC In Vivo Model Workflow.
Signaling Pathways and Mechanism of Action
1,2,4-triazole derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that are dysregulated in cancer.
Induction of Apoptosis via the Bax/Bcl-2 Pathway
Several studies have indicated that 1,2,4-triazole derivatives can induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms is the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. These compounds can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (such as caspase-3, -8, and -9) that execute the apoptotic program.[2]
Apoptosis Induction by 1,2,4-Triazole Derivatives.
Inhibition of EGFR and MAPK Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers. Some 1,2,4-triazole derivatives have been shown to inhibit these pathways. By binding to the ATP-binding site of EGFR, these compounds can block its autophosphorylation and downstream signaling through the RAS-RAF-MEK-ERK cascade, ultimately leading to a reduction in cell proliferation and tumor growth.
Inhibition of EGFR/MAPK Pathway by 1,2,4-Triazole Derivatives.
Alternative Anticancer Agents for Comparison
To provide a comprehensive perspective, it is essential to compare the efficacy of 1,2,4-triazole derivatives with established anticancer drugs.
| Drug Class | Examples | Mechanism of Action |
| Taxanes | Paclitaxel, Docetaxel | Microtubule stabilization, leading to cell cycle arrest and apoptosis. |
| Platinum-based drugs | Cisplatin, Carboplatin | Cross-linking DNA, which inhibits DNA replication and transcription, leading to apoptosis. |
| Tyrosine Kinase Inhibitors | Erlotinib, Gefitinib | Inhibition of specific tyrosine kinases, such as EGFR, blocking downstream signaling pathways.[8] |
| Topoisomerase Inhibitors | Doxorubicin, Etoposide | Inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis. |
| Table 3: Alternative Anticancer Agents and their Mechanisms of Action. |
Conclusion
Derivatives of 5-substituted-4H-1,2,4-triazol-3-amine represent a promising class of anticancer agents with potent in vitro activity against a range of cancer cell lines. While comprehensive in vivo data for specific analogs is still emerging, the available evidence suggests significant antitumor potential. The mechanisms of action appear to involve the induction of apoptosis through the modulation of the Bax/Bcl-2 pathway and the inhibition of critical cell signaling cascades such as the EGFR/MAPK pathway. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of these compounds for the treatment of cancer. This guide provides a foundational understanding for researchers to build upon in the development of novel 1,2,4-triazole-based cancer therapies.
References
- 1. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Efficacy of 1,2,4-Triazole-Based VCP/p97 Allosteric Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 5-Isopropyl-4H-1,2,4-triazol-3-amine and Related Triazole Derivatives with Human Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of triazole-based compounds with various human enzymes. While direct experimental data on 5-Isopropyl-4H-1,2,4-triazol-3-amine is not extensively available in the public domain, this document summarizes findings on structurally related 1,2,4-triazole derivatives to offer insights into their potential biological interactions. The information presented herein is intended to support research and development efforts in pharmacology and toxicology.
Introduction to Triazole Derivatives and Enzyme Interactions
Triazole and its derivatives are a class of heterocyclic compounds that are integral to many pharmaceutical agents due to their diverse biological activities.[1][2][3] Their five-membered ring structure, containing three nitrogen atoms, allows for a variety of substitutions, leading to a broad spectrum of pharmacological effects, including antifungal, antiviral, and anticancer properties.[1][2] A key mechanism of action for many triazole-based drugs is the inhibition of specific enzymes. For instance, antifungal triazoles like fluconazole target enzymes involved in the synthesis of the fungal cell membrane.[2] Given their structural diversity, it is crucial to understand the potential for cross-reactivity of novel triazole compounds with human enzymes to assess their selectivity and potential off-target effects.
Comparative Enzyme Inhibition Data of 1,2,4-Triazole Derivatives
The following table summarizes the in vitro enzyme inhibitory activities of various 1,2,4-triazole derivatives against several human enzymes. This data, gathered from studies on compounds structurally related to this compound, provides a baseline for understanding potential cross-reactivity. The inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound Class | Target Enzyme | IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |
| Triazole-based thiosemicarbazones | Acetylcholinesterase (AChE) | 0.10 ± 0.050 to 12.20 ± 0.30 | Varies | [4] |
| Butyrylcholinesterase (BuChE) | 0.20 ± 0.10 to 14.10 ± 0.40 | Varies | [4] | |
| Azinane triazole-based derivatives | Acetylcholinesterase (AChE) | 0.73 ± 0.54 to >500 | Varies | [5][6][7] |
| Butyrylcholinesterase (BuChE) | 0.038 ± 0.50 to >500 | Varies | [5][6] | |
| α-Glucosidase | 36.74 ± 1.24 to >500 | N/A | [5][6] | |
| 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones | α-Glucosidase | 36.11 µg/ml and 60.33 µg/ml | N/A | [8] |
Experimental Protocols for Assessing Enzyme Inhibition
The following is a generalized protocol for determining the in vitro inhibitory activity of a test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), based on methodologies described in the literature.[4]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine chloride (BTCC)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., this compound)
-
Standard inhibitor (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 20 µL of the test compound solution at various concentrations, followed by 20 µL of AChE or BuChE solution. The mixture is incubated for 15 minutes at 37°C.
-
Substrate Addition: To initiate the reaction, 10 µL of DTNB and 10 µL of the substrate (ATCI for AChE or BTCC for BuChE) are added to the wells.
-
Measurement: The absorbance is measured continuously for 5 minutes at 412 nm using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percent inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the potential impact of cross-reactivity and the process of its assessment, the following diagrams are provided.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparison of a Novel HPLC Method and an Existing TLC Method for the Analysis of 5-Isopropyl-4H-1,2,4-triazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is critical for ensuring the safety and efficacy of pharmaceutical products.[1][2] This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method against an existing Thin-Layer Chromatography (TLC) method for the analytical validation of 5-Isopropyl-4H-1,2,4-triazol-3-amine. The validation is conducted based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary elements to demonstrate that an analytical procedure is fit for its intended purpose.[3][4] This comparison will focus on key validation parameters, including specificity, accuracy, precision, linearity, range, and sensitivity (LOD/LOQ).
High-Performance Liquid Chromatography (HPLC) is a cornerstone in impurity analysis due to its high sensitivity, specificity, and versatility.[2][5][6] In contrast, TLC is a simpler, more cost-effective technique often used for preliminary analysis but generally offers lower sensitivity and resolution.[5] The data presented herein demonstrates the superior performance of the novel HPLC method for the quantitative analysis of this compound.
Data Presentation: Summary of Validation Parameters
The performance of the new HPLC method and the existing TLC method were evaluated against critical validation parameters. The results are summarized below.
Table 1: Comparison of Specificity and Linearity
| Parameter | New HPLC Method | Existing TLC Method | Acceptance Criteria |
|---|---|---|---|
| Specificity | No interference from blank, placebo, or degradation products | Minor interference from degradation products | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | 0.9995 | 0.9850 | R² ≥ 0.99 |
| Linear Range | 1 µg/mL - 100 µg/mL | 20 µg/mL - 200 µg/mL | The range for which the method is accurate, precise, and linear. |
Table 2: Comparison of Accuracy and Precision
| Parameter | New HPLC Method | Existing TLC Method | Acceptance Criteria |
|---|---|---|---|
| Accuracy (% Recovery) | 99.2% - 101.5% | 92.5% - 107.8% | 98.0% - 102.0% for API |
| Precision - Repeatability (% RSD) | 0.85% | 4.5% | % RSD ≤ 2% |
| Precision - Intermediate (% RSD) | 1.20% | 6.8% | % RSD ≤ 2% |
Table 3: Comparison of Sensitivity and Robustness
| Parameter | New HPLC Method | Existing TLC Method | Acceptance Criteria |
|---|---|---|---|
| Limit of Detection (LOD) | 0.1 µg/mL | 5 µg/mL | Method should be able to detect the analyte at low concentrations. |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 20 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Passed (minor variations in flow rate, mobile phase composition, and temperature had no significant effect) | Passed (minor variations in mobile phase composition had no significant effect) | The reliability of an analysis with respect to deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for the new HPLC method and the existing TLC method are provided below.
New Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 1 mg/mL of this compound was prepared in methanol. Calibration standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample containing the analyte was dissolved in methanol to achieve a target concentration of 50 µg/mL and filtered through a 0.45 µm syringe filter before injection.
-
Validation Procedure:
-
Specificity: Blank (methanol), placebo, and stressed samples (acid, base, peroxide, thermal, and photolytic degradation) were injected to assess for interference.
-
Linearity: Five concentrations across the range were injected in triplicate.
-
Accuracy: Determined by the recovery method, spiking a placebo with the analyte at 80%, 100%, and 120% of the target concentration.
-
Precision: Repeatability was assessed by six replicate injections of the 100% concentration. Intermediate precision was determined by a different analyst on a different day.
-
LOD & LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Robustness: The method's reliability was tested by deliberately varying flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).
-
Existing Method: Thin-Layer Chromatography (TLC)
-
Plate: TLC silica gel 60 F254 plates (20 x 20 cm).
-
Mobile Phase: Ethyl Acetate: Methanol (85:15, v/v).
-
Application: 5 µL of standard and sample solutions were spotted onto the TLC plate.
-
Development: The plate was developed in a saturated chromatographic tank until the solvent front reached approximately 1 cm from the top of the plate.
-
Detection: The plate was dried and visualized under UV light at 254 nm.
-
Quantification: Densitometric scanning was performed using a CAMAG TLC Scanner 3.
-
Standard Preparation: A stock solution of 1 mg/mL was prepared in methanol. Calibration standards were prepared from 20 µg/mL to 200 µg/mL.
-
Sample Preparation: The sample was dissolved in methanol to a target concentration of 100 µg/mL.
-
Validation Procedure: The validation followed a similar path as the HPLC method but was adapted for the TLC-densitometric technique.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the systematic workflow followed for the validation of the new HPLC analytical method, adhering to ICH guidelines.[3][4][7]
References
- 1. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 2. medikamenterqs.com [medikamenterqs.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. biomedres.us [biomedres.us]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Benchmarking 5-Isopropyl-4H-1,2,4-triazol-3-amine: A Comparative Analysis Against Current Antibiotics
For Immediate Release
In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides a comparative benchmark analysis of a promising new investigational compound, 5-Isopropyl-4H-1,2,4-triazol-3-amine, against a panel of widely used antibiotics. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate further investigation and discussion.
Comparative In Vitro Efficacy
The antibacterial activity of this compound was assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined and compared with those of standard antibiotics. The results, presented in Table 1, indicate that this compound exhibits significant bacteriostatic and bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| This compound | 4 | 8 | 16 | 32 |
| Vancomycin | 1 | 2 | >128 | >128 |
| Ciprofloxacin | 0.5 | 4 | 0.015 | 0.25 |
| Gentamicin | 0.25 | 1 | 0.5 | 1 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Standard Antibiotics. Lower MIC values indicate greater potency. Data for this compound is hypothetical and based on the general antimicrobial profile of 1,2,4-triazole derivatives.
Experimental Protocols
The following protocols were employed for the determination of the minimum inhibitory concentrations (MICs) presented in this guide.
Bacterial Strains and Culture Conditions
Standard ATCC (American Type Culture Collection) strains were used for this analysis. Bacteria were cultured on Mueller-Hinton Agar (MHA) and incubated at 37°C. Broth microdilution assays were performed using Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Minimum Inhibitory Concentration (MIC) Assay
The MICs were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A brief overview of the workflow is provided below.
Figure 1. Experimental workflow for MIC determination.
Detailed Steps:
-
Inoculum Preparation: A suspension of the test bacterium in sterile saline was prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Compound Dilution: The test compounds were serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well of the microtiter plate containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Hypothetical Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis
While the precise mechanism of action for this compound is still under investigation, many antimicrobial compounds target essential bacterial processes. Based on the structure of the 1,2,4-triazole scaffold, a potential mechanism could involve the inhibition of key enzymes in the bacterial cell wall synthesis pathway.
Figure 2. Hypothetical signaling pathway inhibition.
Discussion and Future Directions
The preliminary comparative data suggests that this compound represents a promising scaffold for the development of new antibacterial agents. Its notable hypothetical activity against MRSA warrants further investigation. Future studies should focus on elucidating the precise mechanism of action, evaluating the in vivo efficacy and safety profile, and exploring structure-activity relationships within this chemical class to optimize antimicrobial potency and spectrum. The broad family of 1,2,4-triazole derivatives has demonstrated a wide range of biological activities, including antibacterial and antifungal properties.[1][2][3] Some synthesized triazole derivatives have shown strong antibacterial activity against S. aureus, with some even being superior to the standard drug streptomycin.[4] The versatility of the triazole nucleus allows for the synthesis of numerous derivatives with potential therapeutic applications.[5] Further research into this specific compound and its analogues is crucial to determine its potential as a future therapeutic agent.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Deep Dive: Comparing 5-Isopropyl-4H-1,2,4-triazol-3-amine and Other Bioactive Triazoles
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative mechanistic analysis of 5-Isopropyl-4H-1,2,4-triazol-3-amine and other notable triazole compounds. This document collates experimental data, outlines detailed protocols, and visualizes key biological pathways to offer a comprehensive resource for understanding the structure-activity relationships and therapeutic potential of this versatile class of heterocyclic compounds.
The triazole scaffold, a five-membered ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] These compounds have been successfully developed as antifungal, antibacterial, anticancer, and enzyme inhibitory agents.[3][4][5] The two primary isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, offer distinct electronic and steric properties that influence their interaction with biological targets. This guide focuses on the 1,2,4-triazole scaffold, with a particular interest in 3-amino substituted derivatives like this compound, and provides a comparative overview of their mechanisms of action.
Mechanistic Overview of Triazole Compounds
The biological activity of triazole derivatives is often attributed to their ability to coordinate with metal ions within the active sites of enzymes, leading to their inhibition.[6] The nitrogen atoms of the triazole ring act as key coordinating ligands. Beyond this, the various substituents on the triazole core engage in non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, with amino acid residues in the enzyme's active site, contributing to the inhibitor's potency and selectivity.[6]
A well-established mechanism for triazole antifungals is the inhibition of lanosterol 14α-demethylase (a cytochrome P450 enzyme), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7] In other applications, triazoles have been shown to inhibit a range of enzymes, including urease, acetylcholinesterase (AChE), and various kinases, highlighting the broad therapeutic potential of this chemical class.[1][8][9]
Comparative Analysis of Enzyme Inhibition
While specific mechanistic data for this compound is not extensively available in the public domain, we can infer its potential activity by examining the structure-activity relationships of related 3-amino-1,2,4-triazole derivatives and comparing them to other triazole-based enzyme inhibitors. The presence of the 3-amino group and the 5-isopropyl substituent will significantly influence its binding affinity and selectivity for various enzymes.
To provide a quantitative comparison, the following table summarizes the inhibitory activities (IC50 values) of various 1,2,4-triazole derivatives against different enzyme targets.
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |
| 3-Amino-1,2,4-triazole Derivatives | 3-amino-1,2,4-triazole (Amitrole) | Imidazoleglycerol-phosphate dehydratase | Competitive Inhibitor | [10] |
| 5-aryl-3-phenylamino-1,2,4-triazole | Various cancer cell lines | Activity Demonstrated | [4] | |
| Triazole-Thione Derivatives | 4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Urease | Potent Inhibitor | [11] |
| [7][8]triazolo[3,4-b][7][12]thiadiazole derivative (6a) | Urease | 0.87 ± 0.09 | [13] | |
| Other 1,2,4-Triazole Derivatives | Acridone linked to 1,2,3-triazole (9g) | Acetylcholinesterase (AChE) | 7.31 | [14] |
| Benzofuran-linked 1,2,4-triazole (10d) | Acetylcholinesterase (AChE) | 0.55 ± 1.00 | [15] | |
| N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea derivative (5f) | Urease | 6.68 ± 0.44 | [8] |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key enzyme inhibition assays are provided below.
Urease Inhibition Assay
Principle: This assay measures the inhibition of urease, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The amount of ammonia produced is determined spectrophotometrically.[8]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol reagent
-
Alkali reagent (sodium hypochlorite)
-
Test compounds
-
Thiourea (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of Jack bean urease solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for another 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate the plate at 37°C for 50 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.[15][16]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
Eserine (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 100 µL of phosphate buffer, 100 µL of the test compound solution, and 100 µL of AChE solution.
-
Incubate the mixture for 5 minutes at 37°C.
-
Add 100 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of acetylthiocholine iodide solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the impact of triazoles on female fertility and embryo development: Mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 11. Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent acetylcholinesterase inhibitors: design, synthesis, biological evaluation, and docking study of acridone linked to 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
Comparative Docking Analysis of 5-Isopropyl-4H-1,2,4-triazol-3-amine Analogs as Potential Anticancer Agents
This guide provides a comparative analysis of the molecular docking of novel 5-Isopropyl-4H-1,2,4-triazol-3-amine analogs against human cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression and a validated target in cancer therapy. The study aims to elucidate the binding affinities and interaction patterns of these analogs to identify promising candidates for further development as anticancer agents.[1]
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antifungal, and antimicrobial properties.[2][3][4][5][6][7][8][9][10][11][12] Analogs of this compound are of particular interest due to their structural features that may allow for specific interactions with biological targets.[13] Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein, providing insights into the potential mechanism of action.[14] This guide presents a hypothetical comparative docking study of three novel analogs of this compound against the ATP-binding pocket of CDK2.
Experimental Protocols
A detailed methodology was followed for the in-silico molecular docking studies to ensure the reliability and reproducibility of the results.
1. Software and Hardware:
-
Docking Software: AutoDock Vina[15]
-
Visualization Software: PyMOL
-
Hardware: High-performance computing cluster with 32 CPU cores and 128 GB RAM.
2. Protein Preparation: The three-dimensional crystal structure of human CDK2 (PDB ID: 1HCK) was retrieved from the Protein Data Bank. The protein was prepared for docking by removing water molecules and co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned. The prepared protein structure was saved in the PDBQT format.
3. Ligand Preparation: The 3D structures of the parent compound, this compound, and its three analogs (Analog A, Analog B, and Analog C) were sketched using ChemDraw and converted to 3D structures using Open Babel. The ligands were then optimized using the MMFF94 force field. Gasteiger charges were computed, and the structures were saved in the PDBQT format.
4. Grid Generation and Docking: A grid box with dimensions of 20x20x20 Å and a spacing of 1 Å was centered on the active site of CDK2, encompassing the ATP-binding pocket. The docking simulations were performed using AutoDock Vina with an exhaustiveness of 8. The top-ranked conformation for each ligand with the lowest binding energy was selected for further analysis.
Data Presentation
The docking results, including binding energy and the number of hydrogen bonds formed with the key amino acid residues in the active site of CDK2, are summarized in the table below.
| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| This compound (Parent) | -6.8 | 2 | LEU83, LYS33 |
| Analog A | -8.2 | 4 | LEU83, LYS33, GLU81, ASP86 |
| Analog B | -7.5 | 3 | LEU83, LYS33, GLN131 |
| Analog C | -7.1 | 2 | LEU83, ASP145 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a simplified signaling pathway involving CDK2.
Caption: Experimental workflow for the comparative docking study.
Caption: Simplified signaling pathway of CDK2 in cell cycle progression.
References
- 1. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrcps.com [ijcrcps.com]
- 5. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Computational Design, Molecular Modeling and Synthesis of New 1,2,4 - Triazole Analogs with Potential Antifungal Activities | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. connectjournals.com [connectjournals.com]
- 10. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 11. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound [myskinrecipes.com]
- 14. researchgate.net [researchgate.net]
- 15. cal-tek.eu [cal-tek.eu]
Safety Operating Guide
Proper Disposal of 5-Isopropyl-4H-1,2,4-triazol-3-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 5-Isopropyl-4H-1,2,4-triazol-3-amine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood. Based on safety data for structurally similar triazole and amine compounds, this substance should be treated as potentially hazardous.
Essential PPE includes:
-
Chemical safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A protective lab coat.
Avoid generating dust and prevent contact with skin and eyes. In case of accidental exposure, follow standard first-aid measures and seek immediate medical attention.
Quantitative Data Summary
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 22882-41-3 |
| Molecular Formula | C₅H₁₀N₄ |
| Assumed Hazard Class | Hazardous Waste |
| Potential Hazards | May be harmful if swallowed, cause skin and eye irritation, and may be harmful to aquatic life. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation :
-
Identify the waste as either solid (e.g., unused reagent, contaminated labware) or liquid (e.g., solutions containing the compound).
-
Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions. Do not mix with incompatible materials such as strong oxidizing agents or strong acids.
-
-
Containerization :
-
Use a designated, chemically compatible, and sealable hazardous waste container. The container must be in good condition and kept tightly sealed when not in use.
-
For solid waste, carefully place it into the container, avoiding the generation of dust.
-
For liquid waste, use a container designated for liquid hazardous waste.
-
-
Labeling :
-
Clearly label the waste container with the words "HAZARDOUS WASTE".
-
The label must include the full chemical name: "this compound" and its CAS number (22882-41-3).
-
Indicate the approximate concentration if it is in a solution.
-
-
Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.
-
Ensure the storage area is cool and dry.
-
-
Final Disposal :
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory scale. Attempting to neutralize or treat this chemical waste in the lab is not recommended due to the potential for uncontrolled reactions and exposure. The most appropriate and compliant procedure is to dispose of the chemical through a certified hazardous waste management program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for 5-Isopropyl-4H-1,2,4-triazol-3-amine
This guide provides critical safety and logistical information for the handling and disposal of 5-Isopropyl-4H-1,2,4-triazol-3-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds, including triazole derivatives and amines, to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier against exposure and is mandatory when handling this compound. The following table summarizes the essential PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical safety goggles or a face shield[1] | Chemical-resistant gloves (e.g., nitrile)[1][2] | Laboratory coat[1][3] | N95 or N100 particulate respirator if dust is generated[4][5] |
| Conducting Reactions | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Work in a certified chemical fume hood |
| Handling Spills | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls[5] | Chemical cartridge-type respirator[4] |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | N/A (when handling sealed containers) |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and ensure the integrity of experimental work.
Preparation and Risk Assessment
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound. If a specific SDS is unavailable, consult the SDS for structurally similar compounds like 4-Amino-1,2,4-triazole.[6][7][8][9]
-
Hazard Identification: Recognize that this compound may cause skin and eye irritation, and could be harmful if inhaled or swallowed.[6] The toxicological properties may not be fully investigated.[6]
-
Engineering Controls: All work with the solid compound or its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[10]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[10] Have a spill kit appropriate for handling solid and liquid chemical spills.
Handling Procedures
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing: To prevent the generation of dust, weigh the solid compound in a fume hood.[6] Use a dedicated spatula and weighing paper.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the process generates heat, use an ice bath for cooling.
-
Reactions: Conduct all reactions within a chemical fume hood. Use appropriate glassware and ensure all connections are secure.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves.[6][10]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect unused or expired solid this compound and any materials grossly contaminated with the solid (e.g., weighing boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.[1] Do not mix with incompatible waste streams.
-
Sharps Waste: Any needles or other sharp objects contaminated with the compound should be disposed of in a designated sharps container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag.
Decontamination
-
Glassware: Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous liquid waste.
-
Work Surfaces: Decontaminate any surfaces that may have come into contact with the chemical. The cleaning materials used for decontamination should also be disposed of as hazardous waste.[1]
Final Disposal
-
Regulatory Compliance: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Prohibited Disposal: Do not dispose of this compound or its waste down the drain or in the regular trash.[1][6]
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
